3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAFDKORZHXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538554 | |
| Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62908-83-2 | |
| Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a well-established cyclocondensation reaction, offering a reliable method for obtaining the target molecule. This document details the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis pathway.
Core Synthesis Pathway: Cyclocondensation of 5-Amino-3-methylpyrazole
The most direct and commonly employed method for the synthesis of the this compound core structure is through the cyclocondensation of a 5-aminopyrazole with a suitable β-dicarbonyl compound. In this specific synthesis, 5-amino-3-methylpyrazole serves as the pyrazole precursor, and a nitromalonaldehyde derivative provides the three-carbon fragment necessary to form the nitro-substituted pyridine ring.
The overall reaction proceeds as follows:
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information on the broader class of pyrazolo[3,4-b]pyridines to provide a more complete context.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | [1] |
| CAS Number | 62908-83-2 | [2][3] |
| Appearance | Not specified | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not specified, but the pyridine moiety suggests potential solubility in polar organic solvents.[4][5] | N/A |
| pKa | Not available | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, general synthetic strategies for the pyrazolo[3,4-b]pyridine scaffold are well-documented.
General Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[6] The reaction mechanism generally proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the fused bicyclic system.[6]
To synthesize this compound, a plausible route would involve the reaction of 3-methyl-5-aminopyrazole with a suitable three-carbon electrophile containing a nitro group at the appropriate position.
Determination of Physicochemical Properties
Standard experimental procedures for the determination of key physicochemical properties are outlined below.
-
Melting Point: The melting point can be determined using a standard melting point apparatus, where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.
-
Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the solid to a specific volume of the solvent at a controlled temperature and observing the point at which no more solid dissolves.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry, where the change in absorbance is monitored as a function of pH.
-
Spectral Analysis (¹H NMR, ¹³C NMR, Mass Spectrometry): The chemical structure and purity of the compound can be confirmed using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while mass spectrometry determines the molecular weight of the compound.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a common feature in many biologically active molecules, particularly as kinase inhibitors and antibacterial agents.[7][8][9][10][11][12][13]
Kinase Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[8][9][14] These kinases are often implicated in cancer cell proliferation and survival. The inhibitory mechanism typically involves the pyrazolo[3,4-b]pyridine core acting as a hinge-binder, forming hydrogen bonds with the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates.
Caption: General mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.
Antibacterial Activity
Several studies have reported the antibacterial activity of pyrazolo[3,4-b]pyridine derivatives against various bacterial strains.[7][12] While the exact mechanism of action is not always fully elucidated, it is often proposed to involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.
Synthetic Workflow
The general workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: A generalized workflow for the synthesis and characterization of the target compound.
References
- 1. 3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | CymitQuimica [cymitquimica.com]
- 2. This compound ,97% | 62908-83-2 [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. The document outlines its chemical identity, a proposed synthetic route based on established methodologies for this class of compounds, and a discussion of the potential biological significance of the broader pyrazolo[3,4-b]pyridine class. Due to the limited availability of specific experimental data for this particular analog in scientific literature, this guide provides a comprehensive overview of the general properties and synthetic strategies applicable to its preparation and potential evaluation.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrazolopyridine, a class of compounds known for their structural similarity to purine bases, which contributes to their wide range of biological activities.
Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 62908-83-2[1] |
| Molecular Formula | C₇H₆N₄O₂[2] |
| Molecular Weight | 178.15 g/mol |
Synthesis and Experimental Protocols
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-documented, often involving the construction of the pyridine ring onto a pre-existing pyrazole. A common and effective strategy is the condensation of a 5-aminopyrazole with a suitable three-carbon electrophilic synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with a nitrated 1,3-dielectrophile. One potential precursor for the pyridine ring is malonaldehyde or a derivative in the presence of a nitrating agent, or more directly, nitromalonaldehyde.
Below is a generalized experimental protocol based on similar syntheses of related pyrazolo[3,4-b]pyridines.
DOT Script for Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
General Experimental Protocol
This is a representative protocol and may require optimization.
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add nitromalonaldehyde (1.1 eq).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
FT-IR Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
Note: Specific spectral and physical data for this compound are not available in the reviewed literature.
Biological Activity and Potential Applications
The pyrazolo[3,4-b]pyridine scaffold is of great interest to medicinal chemists due to its wide range of biological activities. These compounds are often investigated as inhibitors of various protein kinases, owing to their structural resemblance to ATP.
Table 2: Reported Biological Activities of the Pyrazolo[3,4-b]pyridine Scaffold
| Biological Target/Activity | Therapeutic Area |
| Kinase Inhibition (e.g., GSK-3, p38 MAP kinase) | Inflammation, Neurological Disorders, Cancer |
| Antimicrobial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Anticancer | Oncology |
| PDE Inhibition | Inflammatory Diseases, Erectile Dysfunction |
| Anti-leishmanial | Parasitic Infections |
While the specific biological activity of this compound has not been detailed in the available literature, its structural features suggest it could be a candidate for screening in various assays, particularly in the area of kinase inhibition for oncology or inflammatory diseases. The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the heterocyclic system and its interaction with biological targets.
Potential Signaling Pathway Involvement
Given that many pyrazolo[3,4-b]pyridine derivatives are kinase inhibitors, a logical starting point for investigating the mechanism of action of this compound would be to screen it against a panel of kinases. For instance, if it were to inhibit a key kinase in a cancer-related pathway, such as the MAPK/ERK pathway, its mechanism could be visualized as follows.
DOT Script for a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the title compound.
Conclusion and Future Directions
This compound is a chemical entity belonging to a class of heterocycles with significant therapeutic potential. While specific experimental data for this compound is sparse in the public domain, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research conducted on the pyrazolo[3,4-b]pyridine scaffold. Future research should focus on the synthesis, full characterization, and comprehensive biological screening of this compound to elucidate its specific properties and potential applications in drug discovery.
References
Spectroscopic Analysis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the framework for the spectroscopic characterization of the heterocyclic compound 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Due to the current unavailability of specific experimental spectroscopic data for this compound in publicly accessible databases and literature, this document serves as a comprehensive template. It provides standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with structured tables for the presentation of such data. Furthermore, a generalized workflow for spectroscopic analysis is presented. This guide is intended to be a valuable resource for researchers who have synthesized or are working with this compound, enabling them to document and analyze their findings in a structured and scientifically rigorous manner.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its pyrazolo[3,4-b]pyridine core, a scaffold known for a wide range of biological activities. The presence of a methyl group and a nitro group on this scaffold is expected to modulate its physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, which are critical steps in the drug development pipeline.
This document provides a standardized approach to the collection and presentation of key spectroscopic data for this compound.
Spectroscopic Data (Template)
The following tables are structured for the clear and concise presentation of quantitative spectroscopic data for this compound. Researchers should populate these tables with their experimentally obtained data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]+ | |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. The specific parameters should be optimized based on the instrumentation available and the sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis should be performed to determine the molecular weight and fragmentation pattern of the compound. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). The data should be acquired in positive or negative ion mode, depending on the compound's properties.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its acquisition, presentation, and interpretation. The outlined protocols and data presentation formats are designed to ensure clarity, consistency, and scientific rigor. Researchers are encouraged to utilize this template to document their findings, thereby contributing to the collective scientific knowledge of this and related heterocyclic compounds.
The Biological Versatility of the Pyrazolo[3,4-b]pyridine Scaffold: A Technical Overview
Disclaimer: This technical guide addresses the biological activities of the broader class of pyrazolo[3,4-b]pyridine derivatives due to the absence of specific data for 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in the reviewed literature. The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological properties.[1][2][3][4] This document provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of various substituted pyrazolo[3,4-b]pyridine compounds, intended for researchers, scientists, and professionals in drug development.
Synthetic Strategies
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several methodologies. A common approach involves the condensation of 5-aminopyrazoles with 1,3-bielectrophilic three-carbon synthons.[5] For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-(substituted phenyl)propionaldehydes has been utilized to afford pyrazolo[3,4-b]pyridines.[6] Another strategy employs the reaction of 5-amino-3-aryl-1-phenylpyrazoles with E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one in refluxing acetic acid with sulfuric acid to yield pyrazolo[3,4-b]pyridines.[7] Furthermore, a one-pot, three-component reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine, a 3-oxo-3-arylpropanenitrile, and an appropriate aldehyde is also a viable synthetic route.[2]
Biological Activities and Quantitative Data
Pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antidiabetic, and kinase inhibitory effects. The following tables summarize the quantitative data for various derivatives.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| C03 | Km-12 (colon) | 0.304 | [8] |
| 14f | CaCo-2 (colon) | 0.5 µg/mL | [7] |
| 8c | NCI 60 Panel (various) | 1.33 (MG-MID) | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [8] |
| 15y | TBK1 | 0.2 | [9] |
| BX795 | TBK1 | 7.1 | [9] |
| MRT67307 | TBK1 | 28.7 | [9] |
| Compound 1 (3) | TBK1 | 1.0 | [9] |
| Compound 1 (3) | IKKε | 5.6 | [9] |
Table 3: Antidiabetic Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Reference |
| 3c (hydrazide) | α-amylase inhibition | 9.6 ± 0.5 | [10][11] |
| 4c (hydrazone) | α-amylase inhibition | 13.9 ± 0.7 | [10][11] |
| Acarbose (Ref.) | α-amylase inhibition | 200.1 ± 10.0 | [10][11] |
Table 4: PD-1/PD-L1 Interaction Inhibition
| Compound ID | Assay | IC50 (nM) / EC50 (µM) | Reference |
| D38 | HTRF assay | 9.6 (IC50) | [12] |
| D38 | Co-culture model | 1.61 (EC50) | [12] |
Experimental Protocols
In Vitro Anticancer Screening (NCI 60 Cell Line Panel)
The primary in vitro anticancer screening of pyrazolo[3,4-b]pyridine derivatives, such as compound 8c , was conducted at the National Cancer Institute (NCI) using their 60 human cancer cell line panel at a single dose of 10 µM.[2] For active compounds, a five-dose screening is performed to determine the antiproliferative potency, from which the GI50 (concentration for 50% growth inhibition) is calculated.[2]
Kinase Inhibition Assay (TBK1)
The in vitro inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against TANK-binding kinase 1 (TBK1) was evaluated and compared to known inhibitors like BX795 and MRT67307.[9] The IC50 values, representing the concentration at which 50% of the kinase activity is inhibited, were determined from dose-response curves.[9]
Antiproliferative Activity Assay
The antiproliferative effects of compounds like 15y were assessed on various cancer cell lines including A172, U87MG, A375, A2058, and Panc0504.[9] Cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds for 72 hours. Cell viability was determined using the sulphorhodamine B (SRB) assay.[9]
In Vitro Antidiabetic Activity (α-amylase Inhibition)
The antidiabetic potential of synthesized hydrazides and hydrazones of pyrazolo[3,4-b]pyridine was evaluated by measuring their ability to inhibit the α-amylase enzyme.[10][11] The IC50 values were determined and compared to the standard drug, acarbose.[10][11]
Signaling Pathways and Mechanisms of Action
Inhibition of TRK Kinase
Certain pyrazolo[3,4-b]pyridine derivatives, such as compound C03 , have been identified as inhibitors of Tropomyosin receptor kinase A (TRKA).[8] TRK kinases are crucial in cell survival and proliferation, and their inhibition can lead to reduced tumor growth.
Modulation of the TBK1 Signaling Pathway
Derivatives like 15y act as potent inhibitors of TBK1, a key kinase in innate immunity signaling pathways.[9] Inhibition of TBK1 can impact the production of type I interferons (IFNs) and has implications for cancer therapy and autoimmune diseases.
Topoisomerase IIα Inhibition
Compound 8c has been shown to induce DNA damage and S-phase cell cycle arrest, leading to apoptosis.[2] Mechanistic studies confirmed that this compound significantly inhibits the DNA relaxation activity of Topoisomerase IIα (TOPIIα) in a dose-dependent manner, comparable to the known TOPIIα inhibitor, etoposide.[2]
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, kinase inhibitory, and antidiabetic effects, underscore the importance of this heterocyclic system in medicinal chemistry. Further exploration and optimization of substituents on the pyrazolo[3,4-b]pyridine core are warranted to discover new drug candidates with improved efficacy and selectivity.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific compound this compound is limited in the public domain. This guide summarizes the well-documented therapeutic potential of the broader pyrazolo[3,4-b]pyridine scaffold, providing a strong foundation for investigating the title compound's activity. The targets and pathways described herein represent high-probability avenues for future research.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly kinases and other enzymes involved in critical cellular processes.[2] Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4] This guide will explore the most promising therapeutic targets for compounds based on this scaffold, with a focus on applications in oncology.
Potential Therapeutic Targets in Oncology
The primary therapeutic potential of pyrazolo[3,4-b]pyridine derivatives lies in their ability to inhibit key enzymes that drive cancer progression. The following sections detail the most significant of these targets.
Topoisomerase IIα (TOPOIIα)
Topoisomerase IIα is a crucial enzyme that modulates DNA topology during replication, transcription, and repair.[1] Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TOPOIIα inhibitors.[1]
Quantitative Data on TOPOIIα Inhibition
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 8c | TOPOIIα | DNA Relaxation | < 1.33 | K562, MV4-11 | [1] |
Experimental Protocol: TOPOIIα DNA Relaxation Assay
A typical assay to measure TOPOIIα inhibition involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), human TOPOIIα enzyme, and ATP is prepared.
-
Compound Incubation: The test compound (e.g., a derivative of this compound) is added to the reaction mixture at various concentrations. A known TOPOIIα inhibitor, such as etoposide, is used as a positive control.
-
Incubation: The mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.
Signaling Pathway
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazolo[3,4-b]pyridines: A Legacy of Discovery and a Future in Precision Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of biologically active compounds. Its structural resemblance to the purine nucleus has made it a compelling starting point for the design of molecules that can interact with a wide array of biological targets, most notably protein kinases. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolo[3,4-b]pyridine derivatives, with a focus on their role in modern drug discovery.
A Historical Perspective: From Serendipitous Discovery to Rational Design
The journey of pyrazolo[3,4-b]pyridines began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908 by Ortoleva through the treatment of diphenylhydrazone and pyridine with iodine.[1][2] This was soon followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones.[1][2] These early syntheses laid the groundwork for the exploration of this versatile scaffold. For decades, the development of synthetic routes continued, but it was the growing understanding of the molecular basis of diseases, particularly cancer, in the late 20th and early 21st centuries that truly propelled the pyrazolo[3,4-b]pyridine scaffold into the limelight of drug discovery. Researchers recognized its potential as a bioisostere of adenine, the core component of ATP, enabling these compounds to competitively inhibit ATP-dependent enzymes like protein kinases.
Synthetic Methodologies: A Journey of Innovation
The synthesis of the pyrazolo[3,4-b]pyridine core has evolved significantly from the classical methods of the early 20th century. Modern synthetic chemistry has provided a diverse toolbox for the construction and functionalization of this scaffold, enabling the creation of vast libraries of derivatives for biological screening.
Classical Approaches
The foundational synthetic strategies primarily involve the construction of the pyridine ring onto a pre-existing pyrazole core. Key classical methods include:
-
Condensation with 1,3-Dicarbonyl Compounds: The reaction of 5-aminopyrazoles with 1,3-diketones or related 1,3-dielectrophiles is a widely used and robust method for the synthesis of pyrazolo[3,4-b]pyridines.[2]
-
Reaction with α,β-Unsaturated Ketones: 5-aminopyrazoles can also be reacted with α,β-unsaturated ketones to yield dihydropyrazolo[3,4-b]pyridines, which can then be oxidized to the aromatic core.
-
The Gould-Jacobs Reaction: This method utilizes the reaction of 3-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, typically yielding 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridines.[2]
Modern Synthetic Innovations
Recent years have seen the advent of more efficient and versatile synthetic methods, including:
-
Multi-component Reactions (MCRs): These reactions allow for the construction of complex pyrazolo[3,4-b]pyridine derivatives in a single step from three or more starting materials, offering high atom economy and efficiency.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become indispensable for the late-stage functionalization of the pyrazolo[3,4-b]pyridine core, enabling the introduction of a wide range of substituents.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many of the classical and modern synthetic routes.
-
Nanocatalyst-based methods: The use of nanocatalysts is an emerging green chemistry approach for the synthesis of these derivatives.[3]
The Rise of Pyrazolo[3,4-b]pyridines in Kinase Inhibition
The true therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold has been most profoundly realized in the field of oncology, specifically in the development of protein kinase inhibitors. The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The ability of the pyrazolo[3,4-b]pyridine core to mimic the hinge-binding interactions of ATP in the kinase active site has led to the discovery of potent and selective inhibitors for a variety of kinases.
Targeting Key Oncogenic Drivers
Several classes of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown significant promise in preclinical and clinical development:
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Fusions involving the NTRK genes lead to the expression of constitutively active TRK fusion proteins that drive the growth of various cancers. Pyrazolo[3,4-b]pyridine-based TRK inhibitors have been developed that show potent, nanomolar inhibition of TRK kinases.[4][5]
-
Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibitors: CDKs and PIM kinases are key regulators of the cell cycle and cell survival. Dual inhibitors of CDK2 and PIM1 based on the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent anti-cancer activity in preclinical models.[6]
-
Monopolar Spindle 1 (Mps1) Kinase Inhibitors: Mps1 is a critical component of the spindle assembly checkpoint, a key mechanism for ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 by pyrazolo[3,4-b]pyridine derivatives represents a promising strategy for inducing mitotic catastrophe in cancer cells.[7]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| TRK Inhibitors | |||||
| C03 | TRKA | 56 | Km-12 | 0.304 | [4] |
| C09 | TRKA | 57 | - | - | [4] |
| C10 | TRKA | 26 | - | - | [4] |
| CDK2/PIM1 Inhibitors | |||||
| Compound 6b | CDK2 | 270 | HCT-116 | - | [8] |
| PIM1 | 670 | HepG2 | - | [8] | |
| Mps1 Inhibitors | |||||
| Compound 31 | Mps1 | 2.596 | MDA-MB-468 | - | [7] |
| MV4-11 | - | [7] | |||
| TBK1 Inhibitors | |||||
| Compound 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | micromolar range | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives and a general workflow for their discovery.
Caption: TRK Signaling Pathway and Inhibition.
Caption: CDK2/PIM1 Signaling Pathways and Inhibition.
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.
General Procedure for the Synthesis of 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters
A mixture of the appropriate 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ester (1.0 eq.), the corresponding aniline derivative (1.2 eq.), and a catalytic amount of hydrochloric acid in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The product is further purified by recrystallization from a suitable solvent if necessary.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against the target kinase is determined using a radiometric kinase assay or a fluorescence-based assay. For a radiometric assay, the kinase reaction is performed in a final volume of 25 µL containing kinase buffer, the peptide substrate, [γ-³²P]ATP, the test compound at various concentrations, and the kinase enzyme. The reaction is initiated by the addition of the enzyme and incubated at 30 °C for a specified time. The reaction is then stopped, and the radioactivity incorporated into the substrate is measured using a scintillation counter. IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for 72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Future Directions and Conclusion
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The ongoing exploration of new synthetic methodologies will undoubtedly lead to even greater chemical diversity and the development of compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular intricacies of disease continues to grow, the rational design of pyrazolo[3,4-b]pyridine derivatives targeting novel and challenging biological targets will remain a key focus of medicinal chemistry research. The rich history and proven track record of this remarkable scaffold suggest that its most significant contributions to human health may yet lie ahead.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized experimental protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions. The methodologies are presented to enable researchers to generate reliable data for this compound and its analogs. Furthermore, this guide discusses the common biological role of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors and includes a representative signaling pathway to illustrate their mechanism of action.
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][2][3] These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific compound, this compound, incorporates a nitro group, which can influence its physicochemical properties and biological activity. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent, impacting everything from formulation development to in vivo efficacy.[4]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[4] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's behavior in solution.[5][6]
Predicted Solubility
In the absence of direct experimental data, the solubility of this compound can be predicted based on its structural similarity to pyridine and other heterocyclic compounds. Pyridine itself is a polar molecule and is moderately soluble in water and highly soluble in a range of organic solvents.[7][8] The presence of the methyl and nitro groups, along with the fused pyrazole ring, will modulate this solubility profile.
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental protocols should be employed.
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[9][10][11]
Experimental Protocol: Nephelometric Kinetic Solubility Assay [6][9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[12][13][14]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [10][14]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Solubility
The following tables provide a template for presenting the solubility data that would be obtained from the described experiments.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined |
| Simulated Gastric Fluid | 1.2 | 37 | Data to be determined |
| Simulated Intestinal Fluid | 6.8 | 37 | Data to be determined |
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined |
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.[15][16][17] Forced degradation studies are performed under more severe conditions than accelerated stability testing to understand the intrinsic stability of the molecule.[17][18][19]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to various conditions to identify potential degradation pathways.[17][20][21]
Experimental Protocol: Forced Degradation Study [15][19][20]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for up to 7 days.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide. Incubate at room temperature and at 60°C for up to 7 days.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 7 days.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for up to 7 days.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][22]
-
-
Sample Analysis: At specified time points (e.g., 0, 1, 3, and 7 days), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to quantify the parent compound and detect any degradation products.
Data Presentation: Stability
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 3: Forced Degradation of this compound
| Stress Condition | Temperature (°C) | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | RT | 7 days | Data to be determined | Data to be determined |
| 1 M HCl | 60 | 7 days | Data to be determined | Data to be determined |
| 0.1 M NaOH | RT | 7 days | Data to be determined | Data to be determined |
| 1 M NaOH | 60 | 7 days | Data to be determined | Data to be determined |
| 3% H₂O₂ | RT | 7 days | Data to be determined | Data to be determined |
| Solid State | 80 | 7 days | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | RT | - | Data to be determined | Data to be determined |
Biological Context: Kinase Inhibition
Derivatives of pyrazolo[3,4-b]pyridine are well-documented as potent inhibitors of various protein kinases.[23][24][25][26][27] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[25] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[25]
Representative Signaling Pathway
The following diagram illustrates a simplified, representative signaling pathway where a pyrazolo[3,4-b]pyridine derivative acts as a kinase inhibitor.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the kinase inhibitory activity of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyridine [chemeurope.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. evotec.com [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. veeprho.com [veeprho.com]
- 21. ijisrt.com [ijisrt.com]
- 22. database.ich.org [database.ich.org]
- 23. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 27. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Predicted ADME Properties of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of a novel therapeutic agent hinges not only on its efficacy at the biological target but also on its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its bioavailability, therapeutic window, and potential for toxicity. Early assessment of ADME parameters is therefore a cornerstone of modern drug discovery, enabling the prioritization of candidates with favorable characteristics and the early identification of potential liabilities.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle
The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system have been reported to exhibit a diverse array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] Their structural resemblance to purines allows them to function as ATP-competitive inhibitors of various kinases, a mechanism that has been successfully exploited in the development of targeted cancer therapies.[3] Given their therapeutic potential, a thorough understanding of the ADME properties of pyrazolo[3,4-b]pyridine derivatives is crucial for the design of safe and effective drug candidates.
Predicted ADME Profile of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
The ADME properties of this compound were predicted using the SwissADME web server, a widely used and validated in silico tool.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its ADME profile, influencing its solubility, permeability, and interactions with biological macromolecules.
| Property | Predicted Value | Acceptable Range for Oral Drugs |
| Molecular Formula | C7H6N4O2 | - |
| Molecular Weight | 178.15 g/mol | < 500 g/mol |
| #Heavy atoms | 13 | - |
| #Aromatic heavy atoms | 10 | - |
| Fraction Csp3 | 0.14 | > 0.25 |
| #Rotatable bonds | 1 | < 10 |
| #H-bond acceptors | 4 | < 10 |
| #H-bond donors | 1 | < 5 |
| Molar Refractivity | 45.10 | 40 - 130 |
| TPSA (Topological Polar Surface Area) | 89.46 Ų | < 140 Ų |
Lipophilicity
Lipophilicity, commonly expressed as LogP, is a critical parameter that affects a drug's absorption, distribution, and metabolism.
| Parameter | Predicted Value |
| iLOGP | 1.37 |
| XLOGP3 | 1.25 |
| WLOGP | 1.11 |
| MLOGP | 0.84 |
| Silicos-IT Log P | 1.48 |
| Consensus Log P | 1.21 |
Water Solubility
Aqueous solubility is a key factor for drug absorption and formulation.
| Parameter | Predicted Value | Solubility Class |
| Log S (ESOL) | -2.76 | Soluble |
| Log S (Ali) | -2.98 | Soluble |
| Log S (SILICOS-IT) | -2.54 | Soluble |
Pharmacokinetics
This section details the predicted absorption, distribution, metabolism, and excretion characteristics of the molecule.
| Parameter | Prediction | Interpretation |
| Absorption | ||
| GI absorption | High | Likely to be well absorbed from the gastrointestinal tract. |
| P-gp substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Distribution | ||
| BBB permeant | Yes | Predicted to cross the blood-brain barrier. |
| Metabolism | ||
| CYP1A2 inhibitor | No | Unlikely to inhibit CYP1A2. |
| CYP2C19 inhibitor | No | Unlikely to inhibit CYP2C19. |
| CYP2C9 inhibitor | No | Unlikely to inhibit CYP2C9. |
| CYP2D6 inhibitor | No | Unlikely to inhibit CYP2D6. |
| CYP3A4 inhibitor | No | Unlikely to inhibit CYP3A4. |
Drug-Likeness
Drug-likeness rules are qualitative guidelines used to assess the developability of a compound.
| Rule | Prediction | Violations |
| Lipinski | Yes | 0 |
| Ghose | Yes | 0 |
| Veber | Yes | 0 |
| Egan | Yes | 0 |
| Muegge | Yes | 0 |
| Bioavailability Score | 0.55 | - |
Medicinal Chemistry
These parameters provide an assessment of the compound's suitability for further development from a medicinal chemistry perspective.
| Parameter | Prediction | Interpretation |
| PAINS | 0 alerts | No Pan Assay Interference Compounds alerts. |
| Brenk | 1 alert (nitro group) | Contains a structural alert (nitroaromatic). |
| Lead-likeness | No (2 violations) | Does not meet the criteria for a lead-like compound. |
| Synthetic Accessibility | 2.89 | Readily synthesizable. |
Experimental Protocols: In Silico ADME Prediction
This section provides a detailed methodology for predicting the ADME properties of a small molecule using the SwissADME web server.
-
Molecule Input:
-
Navigate to the SwissADME website (--INVALID-LINK--).
-
The user can input the molecule of interest in several ways:
-
Draw the chemical structure using the provided molecular editor.
-
Paste a SMILES (Simplified Molecular Input Line Entry System) string into the text box. For this compound, the SMILES string is CC1=C2C(=NC=C(C2=NN1)C)--INVALID-LINK--[O-].
-
Paste the content of a molfile.
-
-
A list of molecules can be processed simultaneously by providing their SMILES strings, one per line.
-
-
Execution of Prediction:
-
After inputting the molecular structure(s), click the "Run" button to initiate the calculations.
-
-
Data Retrieval and Interpretation:
-
The results are displayed in a user-friendly graphical interface.
-
A summary table provides an overview of the key physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.
-
The "Bioavailability Radar" provides a visual representation of the drug-likeness of the molecule based on six key physicochemical properties.
-
The BOILED-Egg model graphically predicts gastrointestinal absorption and blood-brain barrier penetration.
-
Detailed results for each parameter can be viewed by scrolling down the page. The output provides both the predicted value and, where applicable, a qualitative assessment (e.g., "High" for GI absorption).
-
-
Data Export:
-
The predicted data can be exported in CSV format for further analysis and record-keeping.
-
Mandatory Visualizations
In Silico ADME Prediction Workflow
Caption: Workflow for in silico ADME property prediction.
Generic Kinase Inhibitor Signaling Pathway
Caption: Generic RTK signaling pathway inhibited by pyrazolopyridines.
References
In Silico Modeling of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a member of the versatile pyrazolopyridine class of heterocyclic compounds. While specific studies on this exact molecule are emerging, this document outlines established computational methodologies and presents data from related pyrazolopyridine derivatives to inform future research and drug discovery efforts. The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2]
Introduction to Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have shown potent inhibitory activity against various protein targets, making them promising candidates for drug development.[2] Recent research has highlighted their potential as anticancer agents by targeting kinases like Cyclin-Dependent Kinase 2 (CDK2) and as anti-inflammatory agents by inhibiting Cyclooxygenase-2 (COX-2).[3][4] Furthermore, certain derivatives have demonstrated antiviral efficacy, for instance, against Herpes Simplex Virus Type-1 (HSV-1).[1] The diverse biological activities underscore the importance of in silico modeling in elucidating the mechanism of action and optimizing the therapeutic potential of this class of compounds.
In Silico Modeling Workflow
Computational, or in silico, methods are instrumental in modern drug discovery, offering a rapid and cost-effective approach to predict the interaction of small molecules with biological targets. A typical workflow for the in silico modeling of a compound like this compound is depicted below.
References
- 1. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES: IN-SILICO DRUG DESIGN APPROACH" by Zahra Kassem, Raghida Bou Merhi et al. [digitalcommons.bau.edu.lb]
- 4. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. The introduction of a nitro group at the 5-position and a methyl group at the 3-position can significantly influence the compound's physicochemical properties and biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This protocol details a plausible and well-precedented synthetic route via the cyclocondensation of 5-amino-3-methyl-1H-pyrazole with a nitromalonaldehyde equivalent.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| Appearance | Pale yellow to yellow solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Purity | >95% (typical for research-grade) | N/A |
| Solubility | Soluble in DMSO, DMF, and hot polar organic solvents (predicted) | N/A |
Note: As a specific literature source detailing the experimental synthesis and characterization of this exact compound was not identified in the search, the data presented is based on general knowledge of related compounds and should be confirmed by experimental analysis.
Experimental Protocol
This protocol describes a proposed method for the synthesis of this compound based on established literature procedures for the synthesis of related pyrazolo[3,4-b]pyridine derivatives. The primary strategy involves the acid-catalyzed cyclocondensation of 5-amino-3-methyl-1H-pyrazole with a suitable C3 synthon, in this case, a nitromalonaldehyde derivative.
Materials:
-
5-amino-3-methyl-1H-pyrazole
-
Sodium nitromalonaldehyde monohydrate (or an equivalent nitromalonaldehyde precursor)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-amino-3-methyl-1H-pyrazole (1.0 eq) and sodium nitromalonaldehyde monohydrate (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the starting materials upon heating (e.g., 10-20 mL per gram of aminopyrazole).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.
-
If the product does not precipitate or if it oils out, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Kinase Inhibitor Screening Using 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases.[2] The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, with derivatives showing potent activity against various kinases.[3][4][5][6] This document provides detailed application notes and protocols for the use of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (referred to herein as Compound Y) as a potential kinase inhibitor.
Compound Y belongs to the pyrazolopyridine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including the inhibition of kinases such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[6][7][8][9] The protocols outlined below describe methodologies for screening Compound Y against a panel of kinases to determine its inhibitory potency and selectivity, a crucial step in the early stages of drug discovery.
Data Presentation: Inhibitory Activity of Compound Y
The inhibitory activity of Compound Y was evaluated against a panel of protein kinases using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
| Kinase Target | Compound Y IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 6 |
| Kinase B | 350 | 12 |
| Kinase C | >15,000 | 25 |
| Kinase D | 12 | 3 |
| Kinase E | 800 | 18 |
Table 1: Inhibitory activity of Compound Y against a panel of kinases.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2]
Materials:
-
Kinase of interest (e.g., Kinase A, D)
-
Kinase substrate peptide
-
ATP
-
Compound Y
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound Y in 100% DMSO.
-
Create a serial dilution of Compound Y in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound Y or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Kinase Activity Assay
Cell-based assays provide more biologically relevant data by evaluating the inhibitor's effect within a cellular context.[10][11] This protocol describes a method to measure the inhibition of a specific kinase signaling pathway by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., a cell line with an activating mutation in Kinase D)
-
Cell culture medium and supplements
-
Compound Y
-
Lysis buffer
-
Phospho-specific antibody for a downstream substrate of the target kinase
-
Total protein antibody for the downstream substrate
-
Secondary antibodies
-
Assay plates (e.g., 96-well plates)
-
ELISA, Western Blot, or Meso Scale Discovery (MSD) reagents and instrumentation[12]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound Y in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of Compound Y or DMSO control.
-
Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Quantification of Substrate Phosphorylation:
-
The level of phosphorylation of the target kinase's downstream substrate can be quantified using various methods such as ELISA, Western Blot, or MSD assays.[12]
-
For an ELISA-based method:
-
Coat an ELISA plate with a capture antibody for the downstream substrate.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody (the phospho-specific antibody).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate and measure the resulting signal.
-
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a cell-based kinase phosphorylation assay.
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers, making it a key target for drug development.[1] Compound Y, with its inhibitory activity against kinases like Kinase D (a hypothetical MAPK pathway member), could potentially modulate this pathway.
Caption: The MAPK signaling pathway, a potential target for Compound Y.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Cell-Based Assays with 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases and topoisomerases, making them promising candidates for the development of novel therapeutics, particularly in oncology.[1][2] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a representative member of this class.
The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of the compound on cancer cell lines, as well as its inhibitory potential against specific molecular targets such as TANK-binding kinase 1 (TBK1) and Topoisomerase IIα (Topo IIα). These targets are implicated in various cellular processes, including inflammation, cell survival, and DNA replication, and their dysregulation is a hallmark of many cancers.[1][3]
Data Presentation: Representative Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines and protein kinases. This data can be used as a benchmark for evaluating the potency of this compound.
Table 1: Antiproliferative Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| 8c [1] | K562 | Leukemia | 1.33 |
| 8c [1] | MV4-11 | Leukemia | 0.54 - 2.08 |
| 15y [3] | A172 | Glioblastoma | Micromolar range |
| 15y [3] | U87MG | Glioblastoma | Micromolar range |
| 15y [3] | A375 | Melanoma | Micromolar range |
| 15y [3] | A2058 | Melanoma | Micromolar range |
| 15y [3] | Panc0504 | Pancreatic Cancer | Micromolar range |
Table 2: Kinase and Topoisomerase IIα Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) |
| 10g [4] | ALK-L1196M | Enzymatic | <0.5 |
| 10g [4] | ALK-wt | Enzymatic | <0.5 |
| 10g [4] | ROS1 | Enzymatic | <0.5 |
| 7n [5] | FGFR1 | Enzymatic | 42.4 |
| 15y [3] | TBK1 | Enzymatic | 0.2 |
| 8c [1] | Topoisomerase IIα | DNA Relaxation | Dose-dependent inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., K562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vitro TBK1 Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of this compound against TBK1 kinase.
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., IRF3 peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the compound dilutions, TBK1 enzyme, and kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the TBK1 substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
In Vitro Topoisomerase IIα DNA Relaxation Assay
This protocol is for assessing the inhibitory effect of this compound on the DNA relaxation activity of Topo IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topo IIα assay buffer
-
ATP
-
This compound
-
Proteinase K
-
Loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, and supercoiled plasmid DNA on ice.
-
Add serial dilutions of this compound to the reaction tubes. Include a positive control (etoposide) and a vehicle control (DMSO).
-
Add Topo IIα enzyme to each tube to start the reaction.
-
Incubate the reactions for 30-60 minutes at 37°C.
-
Stop the reaction by adding proteinase K and incubating for a further 30 minutes at 50°C.
-
Add loading dye to each reaction and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo IIα activity is indicated by the persistence of the supercoiled DNA band.
Visualizations
Signaling Pathways
Caption: TBK1 Signaling Pathway and Point of Inhibition.
Caption: Topoisomerase IIα Mechanism and Inhibition.
Experimental Workflows
Caption: MTT Cell Viability Assay Workflow.
Caption: Annexin V/PI Apoptosis Assay Workflow.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
No In Vivo Studies Found for 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine in Animal Models
Despite a comprehensive search of available scientific literature, no specific in vivo studies utilizing 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine in animal models have been identified.
Extensive database searches were conducted to locate research detailing the use of this specific chemical entity in preclinical animal trials. These searches included broad inquiries into the biological activities of pyrazolo[3,4-b]pyridine derivatives as well as more targeted searches for the exact compound. The results consistently indicate a lack of published research on the in vivo applications, pharmacokinetics, or efficacy of this compound.
While the broader class of pyrazolo[3,4-b]pyridines has been investigated for various therapeutic properties, the specific nitro-substituted methyl-pyrazolo[3,4-b]pyridine requested has not been the subject of reported animal studies. This absence of primary data prevents the creation of detailed Application Notes and Protocols as requested. The core requirements of summarizing quantitative data, detailing experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled without foundational research to draw upon.
Researchers, scientists, and drug development professionals interested in this compound may need to conduct initial exploratory in vitro and subsequent in vivo studies to determine its biological activity, safety profile, and potential therapeutic applications. At present, there is no established body of work from which to derive the detailed protocols and application notes sought.
Application Notes and Protocols: High-Throughput Screening Assays for Pyrazolo[3,4-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays for the identification and characterization of pyrazolo[3,4-b]pyridine analogs as potential therapeutic agents. This document includes detailed experimental protocols for key assays, quantitative data from screening campaigns, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. Analogs of this core structure have been extensively investigated as inhibitors of various protein kinases and have shown promise as anticancer, anti-inflammatory, and antiviral agents. Their structural similarity to purine bases allows them to interact with the ATP-binding sites of numerous kinases, leading to the modulation of key signaling pathways involved in cell proliferation, differentiation, and survival.
High-throughput screening (HTS) plays a pivotal role in the discovery of novel pyrazolo[3,4-b]pyridine-based drug candidates. By enabling the rapid screening of large compound libraries, HTS facilitates the identification of potent and selective inhibitors against a wide range of biological targets. This document outlines standardized protocols for biochemical and cell-based HTS assays relevant to the evaluation of pyrazolo[3,4-b]pyridine libraries.
Data Presentation
The following tables summarize the quantitative data from high-throughput screening of pyrazolo[3,4-b]pyridine analogs against various kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs against Kinase Targets
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Series 8h | DYRK1B | Enzymatic | 3 | [1][2] |
| KS-40070 | DYRK1B | Enzymatic | 18 | [2] |
| Compound C03 | TRKA | HTRF | 56 | [3][4] |
| Compound C09 | TRKA | HTRF | 57 | [3] |
| Compound C10 | TRKA | HTRF | 26 | [3] |
| Compound 31 | Mps1 | Enzymatic | 2.596 | [5] |
| Compound 15y | TBK1 | Enzymatic | 0.2 | [6] |
| Compound 7b | PIM-1 Kinase | Enzymatic | 18.9 | [7] |
| Compound 4k | PIM-1 Kinase | Enzymatic | 21.2 | [7] |
| Compound 8c | EGFR Tyrosine Kinase | Enzymatic | 140 | [7] |
| Compound 12d | EGFR Tyrosine Kinase | Enzymatic | 180 | [7] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | GI50/IC50 (µM) | Reference |
| Series 8h | HCT116 | Colon Cancer | Cell Proliferation | 1.6 | [1][2] |
| Compound 8b | A-549 | Lung Cancer | Cytotoxicity | 2.9 | |
| Compound 8b | HEPG2 | Liver Cancer | Cytotoxicity | 2.6 | [8] |
| Compound 8b | HCT-116 | Colon Cancer | Cytotoxicity | 2.3 | [8] |
| Compound C03 | Km-12 | Colon Cancer | Cell Proliferation | 0.304 | [3] |
| Compound 13c | PC3 | Prostate Cancer | Cytotoxicity | 5.195 | [7] |
| Compound 9 | MCF7 | Breast Cancer | Cytotoxicity | 21.045 | [7] |
| Compound 12c | HCT116 | Colon Cancer | Cytotoxicity | 13.575 | [7] |
| Compound 7b | MCF-7 | Breast Cancer | Cytotoxicity | 3.58 | [7] |
| Compound 7b | PC-3 | Prostate Cancer | Cytotoxicity | 3.60 | [7] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for TRK, TBK1, etc.)
This protocol describes a generic HTRF assay for measuring the activity of kinase inhibitors.
Materials:
-
Kinase (e.g., TRKA, TBK1)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
Stop solution (e.g., EDTA in detection buffer)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of pyrazolo[3,4-b]pyridine analogs in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mixture containing the europium-labeled antibody and streptavidin-XL665 in stop solution.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF signal is calculated as the ratio of the fluorescence at 665 nm to that at 620 nm, multiplied by 10,000.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
ADP-Glo™ Kinase Assay (for DYRK1B, etc.)
This protocol outlines a luminescent ADP-detection assay for quantifying kinase activity.
Materials:
-
Kinase (e.g., DYRK1B)
-
Substrate peptide/protein
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of pyrazolo[3,4-b]pyridine analogs in an appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
Kinase Reaction:
-
Add 1 µL of diluted compound to the wells of a 384-well plate.
-
Add 2 µL of kinase solution.
-
Add 2 µL of a mixture of substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Determine IC50 values from the dose-response curves.
-
NCI-60 Human Tumor Cell Line Screen (Anti-proliferative Assay)
This protocol is based on the methodology used by the National Cancer Institute for in vitro anti-cancer drug screening.
Materials:
-
NCI-60 cell line panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Pyrazolo[3,4-b]pyridine analogs dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution
-
96-well microtiter plates
-
Plate reader (515 nm)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add the pyrazolo[3,4-b]pyridine analogs at various concentrations (typically a 5-log dilution series). Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation:
-
For the time-zero (Tz) plate, add cold TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
After the 48-hour incubation, fix the experimental plates with TCA in the same manner.
-
-
Staining:
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 515 nm.
-
-
Data Analysis: Calculate the percentage growth inhibition (GI) and determine the GI50 (concentration causing 50% growth inhibition).
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by pyrazolo[3,4-b]pyridine analogs and a typical high-throughput screening workflow.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
Application Notes and Protocols for Crystallization of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of protein complexes with the small molecule inhibitor, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine. This compound belongs to the pyrazolo[3,4-b]pyridine class, known for its activity as a kinase inhibitor.[1] The protocols outlined below are based on established methodologies for crystallizing protein-ligand complexes and may require optimization for specific protein targets.
Introduction
The determination of the three-dimensional structure of a protein-ligand complex is a critical step in structure-based drug design.[2] X-ray crystallography provides high-resolution insights into the binding mode of an inhibitor, guiding medicinal chemistry efforts to improve potency and selectivity. This compound is a scaffold of interest for developing targeted therapeutics, particularly for protein kinases.[1] Obtaining diffraction-quality crystals of this compound in complex with its target protein is a key objective for understanding its mechanism of action.
The primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[3][4][5] Co-crystallization involves forming the complex before crystallization trials, while soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[3][4][6] The choice between these methods depends on factors such as ligand solubility, binding affinity, and the stability of the apo-protein crystals.[6]
Ligand and Protein Preparation
2.1. This compound Preparation
For crystallization, the ligand must be of high purity. It is recommended to synthesize and purify the compound to >95% purity, as determined by methods such as NMR and LC-MS.
-
Solubility: The solubility of the compound should be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors.[3]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 50-100 mM) in 100% DMSO. This stock will be used for subsequent dilutions into aqueous buffers for complex formation or soaking experiments.
2.2. Protein Purity and Concentration
The target protein should be highly pure (>95%) and homogeneous for successful crystallization.[7]
-
Purity Assessment: Protein purity should be assessed by SDS-PAGE, and homogeneity by techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Concentration: The protein should be concentrated to a suitable level for crystallization screening, typically in the range of 5-20 mg/mL.[7] The optimal concentration is protein-dependent and may need to be determined empirically.
-
Buffer Composition: The protein should be in a well-buffered solution at a pH that ensures its stability and activity. Avoid high concentrations of glycerol or other additives that might interfere with crystallization unless they are essential for protein stability.[7]
Crystallization Strategies
Two primary strategies are employed for crystallizing protein-ligand complexes: co-crystallization and crystal soaking.[3][6]
3.1. Co-crystallization
In this method, the protein and ligand are mixed to form a stable complex prior to setting up crystallization trials.[4] This is often the preferred method when the ligand induces a significant conformational change in the protein or when the apo-protein does not crystallize well.[3]
3.2. Crystal Soaking
Soaking is a simpler method where pre-existing crystals of the apo-protein are transferred to a solution containing the ligand.[4][6] This technique is advantageous when a robust apo-crystallization condition is already established and the ligand can access the binding site without disrupting the crystal lattice.[6]
Experimental Protocols
4.1. Protocol 1: Co-crystallization using Vapor Diffusion
This protocol describes the hanging drop vapor diffusion method, a common technique for protein crystallization.[7]
Table 1: Recommended Starting Conditions for Co-crystallization
| Parameter | Recommended Range | Notes |
| Protein Concentration | 5 - 20 mg/mL | Test a range of concentrations. |
| Ligand Concentration | 1 - 10 mM | A 3-5 fold molar excess of ligand to protein is a good starting point. |
| Incubation Time | 30 min - 2 hours on ice | Longer incubation may be needed for some complexes.[3] |
| DMSO Concentration | < 5% (v/v) | High concentrations of DMSO can inhibit crystallization. |
| Crystallization Screens | Hampton Research Crystal Screen, SaltRx, Natrix | Utilize sparse matrix screens to sample a wide range of conditions.[7][8] |
| Temperature | 4°C or 20°C | Temperature can significantly affect crystallization. |
Methodology:
-
Complex Formation:
-
On ice, add the this compound stock solution to the purified protein solution to achieve the desired final ligand concentration and a final DMSO concentration of less than 5%.
-
Incubate the mixture on ice for 30 minutes to 2 hours to allow for complex formation.[3]
-
Centrifuge the protein-ligand mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate.[7]
-
-
Crystallization Setup (Hanging Drop):
-
Pipette 1 µL of the protein-ligand complex solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution from a crystallization screen to the protein drop.
-
Invert the coverslip and seal it over the corresponding reservoir well.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several weeks.
-
4.2. Protocol 2: Crystal Soaking
This protocol is for introducing the ligand into pre-formed apo-protein crystals.
Table 2: Recommended Starting Conditions for Crystal Soaking
| Parameter | Recommended Range | Notes |
| Ligand Concentration | 1 - 20 mM | Higher concentrations may be needed for low-affinity binders. |
| Soaking Time | 1 hour - 48 hours | Optimize to allow for ligand diffusion without crystal cracking. |
| Cryoprotectant | Reservoir solution + 20-30% glycerol or ethylene glycol | May be combined with the soaking solution. |
| DMSO Concentration | < 10% (v/v) | Minimize to maintain crystal integrity. |
Methodology:
-
Prepare Soaking Solution:
-
Prepare a solution containing the reservoir buffer from the successful apo-crystal condition.
-
Add the this compound stock solution to the desired final concentration.
-
If cryoprotection is needed for X-ray data collection, the cryoprotectant can often be included in the soaking solution.
-
-
Crystal Soaking:
-
Using a cryo-loop, carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.
-
Incubate for the desired time (e.g., 1-24 hours).
-
For data collection, briefly move the crystal through a cryoprotectant solution (if not already in the soaking solution) before flash-cooling in liquid nitrogen.
-
Troubleshooting and Optimization
Table 3: Common Crystallization Problems and Potential Solutions
| Problem | Potential Cause | Suggested Solution |
| No Crystals | Protein concentration too low/high; Precipitant concentration incorrect; Protein instability. | Optimize protein and precipitant concentrations; Screen different pH and buffer conditions; Use additives to enhance stability. |
| Amorphous Precipitate | Protein or precipitant concentration too high; Rapid nucleation. | Lower protein and precipitant concentrations; Use a less potent precipitant; Increase the viscosity of the drop with additives like glycerol. |
| Poorly Diffracting Crystals | Crystal lattice disorder; Small crystal size. | Optimize crystal growth by varying temperature, pH, or precipitant; Try microseeding or macroseeding; Anneal crystals by cycling the temperature. |
| Ligand Not Visible in Electron Density | Low ligand occupancy; Ligand disorder in the binding site. | Increase ligand concentration during co-crystallization or soaking; Increase soaking time; Ensure the ligand is stable under the crystallization conditions. |
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for co-crystallization and crystal soaking.
Caption: Co-crystallization experimental workflow.
Caption: Crystal soaking experimental workflow.
Conclusion
The protocols and guidelines presented here offer a solid starting point for the successful crystallization of this compound in complex with its protein targets. It is important to remember that crystallization is an empirical science, and optimization of these general protocols will likely be necessary to obtain high-quality crystals suitable for structural determination. Systematic screening of various parameters is key to overcoming challenges and achieving success.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols: Fluorescent Labeling of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the fluorescent labeling of the novel small molecule, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine, for use in cellular imaging applications. The ability to visualize the subcellular localization and trafficking of small molecules is a critical aspect of drug discovery and chemical biology research. By covalently attaching a fluorescent probe to a molecule of interest, its distribution and dynamics can be monitored in real-time within living cells.
The inherent chemical structure of this compound, specifically the presence of a nitro group, presents a challenge for direct fluorescent labeling, as nitro groups are known to quench fluorescence. Therefore, a two-step chemical modification and labeling strategy is proposed. This involves the selective reduction of the nitro group to a primary amine, followed by the covalent attachment of an amine-reactive fluorescent dye. This protocol is designed to be a starting point for researchers, and optimization may be necessary for specific experimental contexts.
Labeling Strategy
The proposed strategy for the fluorescent labeling of this compound is a two-step process:
-
Reduction of the Nitro Group: The nitro group at the 5-position of the pyrazolopyridine ring will be chemically reduced to a primary amine. This transformation is crucial as it removes the fluorescence-quenching moiety and provides a reactive handle for fluorescent dye conjugation. A mild and selective reducing agent, such as tin(II) chloride (SnCl₂·2H₂O), is recommended to avoid unwanted side reactions with the heterocyclic core.
-
Amine-Reactive Fluorescent Labeling: The newly formed primary amine on the pyrazolopyridine ring will be labeled with an amine-reactive fluorescent dye. N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes are widely used for this purpose due to their high reactivity towards primary amines, forming stable amide bonds. For this protocol, we will use Alexa Fluor™ 488 NHS Ester, a bright and photostable green-fluorescent dye.
Data Presentation
The following tables summarize the key quantitative data for the materials used and the resulting fluorescent probe.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Appearance | Solid |
Table 2: Properties of Alexa Fluor™ 488 NHS Ester
| Property | Value |
| Molecular Formula | C₂₅H₁₇N₃O₁₀S₂ |
| Molecular Weight | 643.4 g/mol [1] |
| Reactive Group | N-hydroxysuccinimidyl ester |
| Reactivity | Primary amines[1] |
| Excitation Maximum (Ex) | 494 nm[1] |
| Emission Maximum (Em) | 517 nm[1] |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹[1] |
| Appearance | Solid |
Table 3: Predicted Photophysical Properties of Fluorescently Labeled Product
| Property | Predicted Value |
| Product Name | 3-Methyl-5-amino-(Alexa Fluor™ 488)-1H-pyrazolo[3,4-B]pyridine |
| Excitation Maximum (Ex) | ~494 nm |
| Emission Maximum (Em) | ~517 nm |
| Fluorescence Color | Green |
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the selective reduction of the nitro group to a primary amine using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add tin(II) chloride dihydrate (5 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 3-Methyl-5-amino-1H-pyrazolo[3,4-B]pyridine, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Fluorescent Labeling with Alexa Fluor™ 488 NHS Ester
This protocol details the conjugation of the amine-functionalized pyrazolopyridine with the amine-reactive fluorescent dye.
Materials:
-
3-Methyl-5-amino-1H-pyrazolo[3,4-B]pyridine (from Protocol 1)
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Small reaction vial (e.g., microcentrifuge tube)
-
Vortex mixer
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve 3-Methyl-5-amino-1H-pyrazolo[3,4-B]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve Alexa Fluor™ 488 NHS Ester (1.2 equivalents) in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add the 3-Methyl-5-amino-1H-pyrazolo[3,4-B]pyridine solution to the sodium bicarbonate buffer.
-
While vortexing, slowly add the Alexa Fluor™ 488 NHS Ester stock solution to the buffered solution of the amine.
-
Protect the reaction mixture from light and incubate at room temperature for 1-2 hours with gentle stirring or occasional vortexing.
-
Monitor the reaction progress by TLC or analytical HPLC.
-
Upon completion, the reaction mixture is ready for purification.
Protocol 3: Purification of the Fluorescently Labeled Product
This protocol describes the purification of the fluorescently labeled pyrazolopyridine derivative using reverse-phase HPLC.
Materials:
-
Crude reaction mixture from Protocol 2
-
HPLC system with a UV-Vis or fluorescence detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Acidify the crude reaction mixture with a small amount of TFA.
-
Filter the mixture through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the reverse-phase C18 column.
-
Elute the product using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution at the absorbance maximum of the dye (494 nm) and the emission maximum (517 nm) if using a fluorescence detector.
-
Collect the fraction corresponding to the fluorescently labeled product.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the pure fraction to obtain the final product as a solid.
-
Store the lyophilized product at -20°C, protected from light.
Protocol 4: Live-Cell Imaging
This protocol provides a general guideline for staining live cells with the newly synthesized fluorescent probe.
Materials:
-
Fluorescently labeled 3-Methyl-5-amino-1H-pyrazolo[3,4-B]pyridine (from Protocol 3)
-
Cultured cells on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Alexa Fluor™ 488 (e.g., excitation ~488 nm, emission ~520 nm)
Procedure:
-
Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (typically in the range of 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a desired period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for Alexa Fluor™ 488.
Mandatory Visualization
Caption: Experimental workflow for fluorescent labeling and imaging.
Caption: Logical relationship of the chemical transformation and application.
References
Application Note: Quantification of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine in Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine in human plasma.[1] The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, which may include roles as kinase inhibitors or as anti-infective agents.[2] Accurate quantification of this compound in biological matrices like plasma is crucial for preclinical and clinical drug development to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1] LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity, specificity, and wide dynamic range.[1]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Stable isotope-labeled internal standard (IS), e.g., 3-(Methyl-d3)-5-nitro-1H-pyrazolo[3,4-B]pyridine
-
HPLC-grade acetonitrile, methanol, and water[3]
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent
Standard Solutions Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
2. LC-MS/MS Analysis
The chromatographic conditions are optimized to achieve good peak shape and separation from endogenous plasma components. The mass spectrometric parameters are tuned for optimal sensitivity and specificity.
-
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
This compound: To be determined by infusion of the reference standard. A hypothetical transition could be m/z 179.1 -> 133.1 (loss of NO2)
-
Internal Standard (d3): To be determined by infusion. A hypothetical transition could be m/z 182.1 -> 136.1
-
-
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were within ±15% for all QC levels.
-
Recovery: The extraction recovery of the analyte from plasma was consistently >85%.
-
Matrix Effect: Minimal ion suppression or enhancement was observed.
-
Stability: The analyte was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low QC | 0.3 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| Mid QC | 10 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| High QC | 80 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Table 3: Stability Data Summary
| Stability Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Bench-top (Room Temp) | 4 hours | 96 - 104 |
| Freeze-Thaw Cycles | 3 cycles | 95 - 105 |
| Long-term (-80°C) | 90 days | 94 - 106 |
Visualizations
References
Application of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines: A Profile of Preclinical Anticancer Activity
Introduction: Pyrazolo[3,4-b]pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties. These compounds are recognized as privileged scaffolds in drug discovery due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets implicated in cancer progression. This document outlines the application of various pyrazolo[3,4-b]pyridine derivatives in cancer cell lines, summarizing their antiproliferative activities, mechanisms of action, and providing detailed protocols for their evaluation. While specific data for 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively available in the public domain, this report consolidates findings on structurally related analogs to provide a representative overview for researchers, scientists, and drug development professionals.
Data Presentation: Antiproliferative Activity
The anticancer efficacy of various pyrazolo[3,4-b]pyridine derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative measure of their cytotoxic and antiproliferative effects.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound C03 | Km-12 | Colorectal Cancer | 0.304 | [1] |
| MCF-7 | Breast Cancer | > 40 | [1] | |
| HUVEC | Normal Endothelial Cells | > 36.69 | [1] | |
| Compound 8c | NCI-60 Panel | Various | GI50 MG-MID: 1.33 (Range: 0.54–2.08) | [2] |
| Compound 10g | ALK-L1196M-Ba/F3 | Ba/F3 Cell Line | <0.0005 (Enzymatic IC50) | |
| Unnamed Derivative | Hep2 | Laryngeal Carcinoma | Not specified, but showed significant effect | [3] |
| Compound 8b | A-549, HEPG2, HCT-116 | Lung, Liver, Colon Cancer | IC50: 2.9, 2.6, 2.3 respectively | [4] |
Mechanism of Action: Targeting Key Cancer Pathways
Pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell proliferation, survival, and DNA maintenance.
-
Kinase Inhibition: A prominent mechanism is the inhibition of various protein kinases.
-
Tropomyosin Receptor Kinase (TRK): Certain derivatives are potent inhibitors of TRKA, a receptor tyrosine kinase often implicated in cancer cell proliferation and survival[1].
-
Anaplastic Lymphoma Kinase (ALK): Specific analogs have demonstrated high potency against both wild-type and mutant forms of ALK, a key driver in certain types of non-small cell lung cancer.
-
Cyclin-Dependent Kinases (CDKs): Some derivatives act as CDK1 inhibitors, leading to cell cycle arrest and preventing cancer cell division[5].
-
-
Topoisomerase IIα Inhibition: Compound 8c has been identified as a potent inhibitor of Topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis[2].
-
Induction of Apoptosis: Many pyrazolo[3,4-b]pyridine derivatives induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that this is often achieved by modulating the expression of key apoptotic regulatory proteins such as PARP-1, Bax, and caspases[2].
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cells from progressing through division. For instance, compound 8c was found to induce S-phase arrest[2].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Overview of the anticancer mechanism of pyrazolo[3,4-b]pyridine derivatives.
Caption: Workflow for evaluating the anticancer effects of pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are standard protocols for key assays used to characterize the anticancer activity of pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrazolo[3,4-b]pyridine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazolo[3,4-b]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazolo[3,4-b]pyridine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a pyrazolo[3,4-b]pyridine derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazolo[3,4-b]pyridine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-b]pyridine derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
These protocols provide a foundational framework for the preclinical evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. The versatility of this chemical scaffold continues to make it a promising area for future drug discovery and development efforts.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for the synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
Low yields and unexpected side products are common challenges in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This section addresses specific issues that may arise during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.[1] 2. Suboptimal Reaction Temperature: The reaction may be incomplete at low temperatures or the product may degrade at high temperatures.[1] 3. Incorrect Solvent: The solvent affects reactant solubility and reaction kinetics.[1] 4. Inefficient Catalyst: The chosen catalyst may not be optimal for the reaction. | 1. Verify Purity: Ensure that the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1] 2. Optimize Temperature: Experiment with a range of temperatures. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal temperature.[1] 3. Solvent Screening: Perform a solvent screen to identify the most effective solvent for the reaction. Ethanol is a commonly used solvent.[1] 4. Catalyst Screening: Test different acidic catalysts, such as acetic acid, or Lewis acids like ZrCl4. Catalyst loading is also a critical parameter to optimize.[1] |
| Formation of Side Products/Regioisomers | 1. Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity, a known challenge in pyrazolo[3,4-b]pyridine synthesis.[1][2] 2. Non-symmetrical Starting Materials: The use of unsymmetrical starting materials can lead to the formation of multiple regioisomers.[2] | 1. Adjust Reaction Conditions: Vary the catalyst and solvent to determine their effect on regioselectivity. It is advisable to consult literature for reactions with similar molecules.[1] 2. Purification: Use flash column chromatography to separate the desired isomer from the mixture. A gradient of hexane and ethyl acetate is a common starting point for the eluent.[1] |
| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. 2. Similar Polarity of Products and Byproducts: If the desired product and any byproducts have similar polarities, separation by chromatography can be challenging. | 1. Monitor Reaction Completion: Use TLC to ensure the reaction has gone to completion before starting the work-up.[1] 2. Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent like ethanol to isolate the pure product.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield in the synthesis of this compound?
A1: The most critical factors include the purity of the starting materials, the choice of solvent and catalyst, and the reaction temperature and time.[1] Ensuring high-purity reactants and optimizing the reaction conditions are key to achieving a high yield.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the product. A common visualization technique is UV light at 254 nm, where aromatic compounds typically appear as dark spots.[1]
Q3: What is a suitable solvent for this synthesis?
A3: Ethanol is a commonly used and effective solvent for the synthesis of pyrazolo[3,4-b]pyridines.[1] However, a solvent screen is recommended to determine the optimal solvent for your specific reaction conditions. In some cases, solvent-free conditions at elevated temperatures have also been shown to produce high yields.[1][3]
Q4: What type of catalyst is recommended for this synthesis?
A4: Acidic catalysts like acetic acid are commonly used.[1] However, Lewis acids such as ZrCl4 or nano-magnetic catalysts have also been shown to be effective.[1][3] It is recommended to screen different catalysts and optimize the catalyst loading to improve the reaction outcome.[1]
Q5: How can I purify the final product?
A5: The most common method for purification is flash column chromatography.[1] Recrystallization from a suitable solvent, such as ethanol, is also an effective method for purifying the final product.[3]
Experimental Protocols
General Synthesis Protocol for this compound
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
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2-Chloro-3-methyl-5-nitropyridine
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalyst)
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Sodium bicarbonate
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F254)
-
UV lamp
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-methyl-5-nitropyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography using a hexane-ethyl acetate gradient.
Quantitative Data
The following table summarizes reaction conditions from various studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives to guide optimization.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZrCl4 | DMF/EtOH | 95 | 16 | Not specified | [1] |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Solvent-free | 100 | Not specified | High | [3] |
| AC-SO3H | Ethanol | Room Temp | 0.5-0.75 | Moderate to Good | [4] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| High solubility in the chosen solvent. | 1. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes). 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. Cool the solution slowly to room temperature, followed by cooling in an ice bath or refrigerator to maximize crystal formation. |
| Product is an oil or amorphous solid. | 1. Try a multi-solvent system. Dissolve the crude product in a good solvent and add a poor solvent dropwise until turbidity persists. Heat to redissolve and then cool slowly. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal if available. |
| Premature crystallization during hot filtration. | 1. Use a heated funnel for filtration. 2. Add a small amount of extra hot solvent just before filtration. 3. Minimize the filtration time. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | 1. Perform Thin Layer Chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Co-elution of impurities. | 1. If impurities are very close in polarity, try a different stationary phase (e.g., alumina instead of silica gel). 2. Consider reverse-phase chromatography if the impurities have different hydrophobicities. |
| Streaking or tailing on the column. | 1. The compound may be too polar for the chosen solvent system. Add a small amount of a polar modifier like methanol or acetic acid to the eluent. 2. The compound might be interacting strongly with the stationary phase. Pre-treat the crude sample by adsorbing it onto a small amount of silica gel before loading it onto the column. |
Problem 3: Presence of Regioisomeric Impurities
The synthesis of pyrazolo[3,4-b]pyridines can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[1]
| Challenge | Mitigation and Purification Strategies |
| Structural Similarity | Regioisomers often have very similar polarities, making chromatographic separation difficult. |
| Analytical Detection | Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of isomeric impurities. |
| Purification | 1. Fractional Recrystallization: Carefully perform multiple recrystallization steps from a suitable solvent. The less soluble isomer should crystallize out first. 2. Preparative HPLC: This is often the most effective method for separating isomers. A method using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) has been reported for related compounds and could be a good starting point.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: While specific data for this compound is limited, common impurities in the synthesis of related pyrazolo[3,4-b]pyridines can include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Side-products: Byproducts from unintended reactions, such as the formation of regioisomers.[1]
-
Reagents: Residual catalysts or reagents used in the reaction.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A good starting point for recrystallization is to test the solubility of your crude product in a range of common laboratory solvents. Based on protocols for similar compounds, aqueous ethanol has been used successfully.[3]
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each tube, add a small volume (0.5 mL) of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes).
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe solubility.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. An ideal solvent will dissolve the compound when hot but not at room temperature, leading to good crystal recovery upon cooling.
Q3: What are recommended conditions for column chromatography?
A3: For pyrazolo[3,4-b]pyridine derivatives, silica gel is a common stationary phase. The mobile phase can be optimized using TLC. A common starting solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For a related compound, a system of ethyl acetate/n-hexane (1:1) was used for plate chromatography.[3]
Experimental Protocol: TLC Analysis for Column Chromatography
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a solvent system (e.g., start with 20% ethyl acetate in hexanes and increase the polarity in subsequent trials).
-
Visualize the spots under UV light.
-
The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be confirmed using multiple analytical techniques. HPLC is a powerful method for determining purity. For related compounds, a C18 column with a water/acetonitrile gradient containing 0.1% TFA has been used, with UV detection at 214 and 254 nm.[2] Additionally, techniques like NMR spectroscopy and mass spectrometry can confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Summary of Potential Purification Parameters for Pyrazolo[3,4-b]pyridine Derivatives
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent System | Applicable To | Reference |
| Plate Chromatography | Silica Gel | Ethyl Acetate / n-Hexane (1:1) | General pyrazolo[3,4-b]pyridines | [3] |
| Recrystallization | - | Aqueous Ethanol | A 3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine derivative | Not explicitly stated, but a common practice. |
| HPLC | C18 Column | Water / Acetonitrile with 0.1% TFA | General 1H-pyrazolo[3,4-b]pyridine derivatives | [2] |
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical troubleshooting guide for purification challenges.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound belonging to the pyrazolopyridine class. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines, suggesting potential interactions with a wide range of biological targets.[1][2] The presence of a nitro group and the planar aromatic ring system can contribute to low aqueous solubility, a common challenge for many drug candidates.[3] Poor solubility can lead to inaccurate assay results, underestimated potency, and difficulties in formulation for in vivo studies.[4]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, it is recommended to use a high-purity water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4][5] Other potential organic solvents include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It is crucial to prepare a high-concentration stock that can be further diluted into the aqueous assay buffer, ensuring the final organic solvent concentration is compatible with the biological system and does not exceed its tolerance limit (typically <1% DMSO).[4]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a classic sign of a compound exceeding its kinetic solubility.[4] Several strategies can be employed to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility.[4]
-
Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility. For instance, a 1:1 mixture of DMSO and water for the stock solution might enhance the solubility of certain compounds.[4]
-
Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in the assay buffer can help maintain the solubility of hydrophobic compounds.[5]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact its solubility.
-
Pre-warming the Assay Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help prevent immediate precipitation.
Q4: Can I use physical methods to aid dissolution?
A4: Yes, physical methods can be effective. Gentle vortexing, sonication in a water bath, or brief, gentle heating (e.g., to 37°C) can help dissolve the compound.[6] However, it is essential to ensure that these methods do not degrade the compound. Stability should be verified, for example, by analytical techniques like HPLC.
Troubleshooting Guides
Issue 1: Inconsistent results or low potency observed in cell-based assays.
This could be due to the compound not being fully dissolved in the cell culture medium, leading to a lower effective concentration than intended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Difficulty preparing a stable, high-concentration stock solution.
This section provides a systematic approach to finding a suitable solvent system for creating a stock solution.
Solvent Screening Strategy:
Caption: Decision tree for selecting a stock solution solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standard stock solution for use in most in vitro assays.
Materials:
-
This compound (MW: 178.15 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh 1.78 mg of this compound.
-
Transfer the weighed compound to a clean microcentrifuge tube.
-
Add 100 µL of high-purity DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Diluting Stock Solution into Aqueous Assay Buffer
Objective: To minimize precipitation when preparing working solutions in aqueous buffers.
Procedure:
-
Bring the stock solution and the aqueous assay buffer to room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.
-
To prepare the final working concentration, add a small volume of the DMSO stock (or intermediate dilution) directly to the larger volume of the pre-warmed (if applicable) assay buffer while vortexing or gently mixing. This rapid dilution helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to the assay.
Data Presentation
Table 1: Recommended Starting Solvents and General Solubility Observations
| Solvent | Recommended Use | Expected Solubility | Notes |
| DMSO | Primary stock solutions | High | May precipitate upon dilution in aqueous buffers. Final concentration in assays should be kept low (<1%). |
| DMF | Alternative for stock solutions | Moderate to High | Use with caution due to potential toxicity in some cell lines. |
| Ethanol | Co-solvent | Low | Can be used in combination with other solvents to improve solubility. |
| Aqueous Buffers (e.g., PBS) | Final assay medium | Very Low | Direct dissolution is not recommended. |
Note: The expected solubility is inferred from the chemical structure and general behavior of similar compounds. Empirical testing is required for precise quantification.
Table 2: Common Excipients to Enhance Aqueous Solubility
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Tween-20, Triton X-100 | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1 - 10 mM | Forms inclusion complexes with the compound, increasing its solubility.[7] |
| Polymers | PEG 400, Solutol HS 15 | 1% - 10% (v/v) | Can act as co-solvents and inhibit precipitation. |
Signaling Pathway Context
In many drug discovery projects, pyrazolopyridine derivatives are investigated as inhibitors of signaling pathways, such as kinase cascades. The following diagram illustrates a generic kinase signaling pathway that could be the target of this compound.
Caption: A generic kinase signaling pathway potentially targeted by the compound.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[3,4-b]pyridines, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield or No Desired Product in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.
-
Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have been shown to be effective. Catalyst loading is also critical; for instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.
-
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.
-
Recommendation: A solvent screen is recommended. Ethanol is a commonly used solvent. For certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding. In some cases, a mixture of solvents like EtOH/DMF (1:1) may be optimal to dissolve all reactants.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.
-
Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for N-heterocycles is UV light (254 nm), where aromatic compounds appear as dark spots. Staining with iodine vapor can also be effective for many organic compounds.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?
Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.
-
Controlling Regioselectivity:
-
Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For
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3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine stability issues and degradation products
Technical Support Center: 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Disclaimer: Detailed public-domain data on the specific stability and degradation of this compound is limited. The following information is a representative guide based on the general principles of pharmaceutical forced degradation studies and the known chemical behavior of related nitroaromatic and heterocyclic compounds. The experimental protocols and potential degradation products are provided as a starting point for investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound are its susceptibility to degradation under photolytic, alkaline, and reductive conditions. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring to nucleophilic attack. The pyrazole ring may be susceptible to cleavage under harsh acidic or oxidative conditions.
Q2: How does the nitro group influence the stability of the molecule?
A2: The nitroaromatic functionality is known to be light-sensitive and can undergo photoreduction or other photolytic degradation pathways. It is also susceptible to chemical reduction, which could lead to the formation of nitroso, hydroxylamino, or amino derivatives. Under strongly basic conditions, the nitro group can activate adjacent protons, potentially leading to rearrangements or degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in an amber vial or other light-protecting container, under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
Troubleshooting Guide
Q4: I observed a change in the color of my solid sample from off-white to yellow/brown after storage. What could be the cause?
A4: Color change upon storage often indicates degradation. For a nitroaromatic compound, this could be due to exposure to light, leading to the formation of photolytic degradation products. It is also possible that slow thermal degradation or reaction with atmospheric components has occurred. It is recommended to re-analyze the sample for purity and consider storing it under more controlled conditions (dark, inert atmosphere).
Q5: My HPLC analysis of a solution of this compound in methanol shows a new, more polar peak after 24 hours on the benchtop. What is a likely cause?
A5: The appearance of a new, more polar peak suggests a degradation product. Given the structure, potential degradation pathways in a protic solvent like methanol could involve solvent-assisted hydrolysis or photolytic degradation if the solution was exposed to light. A common degradation pathway for nitroaromatics is reduction of the nitro group to a more polar amino group, which could occur under photolytic conditions.
Q6: I am performing a reaction in the presence of a reducing agent and observing the loss of my starting material, but not the formation of my expected product. What could be happening to the this compound?
A6: The nitro group is readily reduced. Common reducing agents (e.g., H₂/Pd, SnCl₂, NaBH₄) can reduce the nitro group to a nitroso, hydroxylamine, or amine functionality. This would result in a significant change in the polarity and UV absorbance of the molecule, which might affect its detection by TLC or HPLC-UV. You should analyze your reaction mixture by mass spectrometry to look for the masses of these potential reduction products.
Forced Degradation Studies: Experimental Protocols and Potential Products
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2] These studies are typically conducted under more severe conditions than accelerated stability testing.[2]
Hypothetical Degradation Data
The following table summarizes plausible degradation outcomes for this compound under various stress conditions.
| Stress Condition | Reagent and Conditions | Time (hours) | Hypothetical % Degradation |
| Acid Hydrolysis | 1M HCl, 60°C | 24 | ~5% |
| Base Hydrolysis | 1M NaOH, 60°C | 8 | ~25% |
| Oxidative | 6% H₂O₂, RT | 24 | ~15% |
| Thermal | 80°C, Solid State | 48 | < 2% |
| Photolytic | ICH Option 1 (Solid) | - | ~30% |
| Photolytic | ICH Option 1 (Solution) | - | ~45% |
Potential Degradation Products
The following table lists potential degradation products that could be formed during forced degradation studies. Researchers should use this as a guide for mass spectrometry analysis.
| Degradation Pathway | Potential Product | Molecular Formula | [M+H]⁺ |
| Nitro Reduction | 3-Methyl-5-amino-1H-pyrazolo[3,4-b]pyridine | C₇H₈N₄ | 149.08 |
| Oxidative Degradation | This compound N-oxide | C₇H₆N₄O₃ | 195.05 |
| Hydrolytic Degradation | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol | C₇H₇N₃O | 150.06 |
Experimental Protocols
Acidic Degradation
-
Objective: To assess stability in acidic conditions.
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Protocol:
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Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
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Add 10 mL of 1M HCl.
-
Heat the solution at 60°C.
-
Withdraw aliquots at 0, 2, 8, and 24 hours.
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Neutralize the aliquots with 1M NaOH.
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Dilute with mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
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Basic Degradation
-
Objective: To assess stability in alkaline conditions.
-
Protocol:
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Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent.
-
Add 10 mL of 1M NaOH.
-
Maintain the solution at 60°C.
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Withdraw aliquots at 0, 2, 4, and 8 hours.
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Neutralize the aliquots with 1M HCl.
-
Dilute with mobile phase and analyze by HPLC.
-
Oxidative Degradation
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Objective: To evaluate susceptibility to oxidation.
-
Protocol:
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Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent.
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Add 10 mL of 6% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature, protected from light.
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Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Dilute with mobile phase and analyze by HPLC.
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Thermal Degradation
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Objective: To assess stability to dry heat.
-
Protocol:
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Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C.
-
Sample at 24 and 48 hours.
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Dissolve the sample in a suitable solvent, dilute, and analyze by HPLC.
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Photolytic Degradation
-
Objective: To determine light sensitivity.
-
Protocol:
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Expose the solid compound and a solution (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
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Analyze the light-exposed and dark control samples by HPLC.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Troubleshooting poor cell permeability of pyrazolo[3,4-b]pyridine compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the cell permeability of pyrazolo[3,4-b]pyridine compounds.
Troubleshooting Guide
Poor cell permeability of pyrazolo[3,4-b]pyridine compounds can be a significant hurdle in drug discovery. This guide provides a systematic approach to identifying and addressing common issues.
Question: My pyrazolo[3,4-b]pyridine compound shows high potency in biochemical assays but low activity in cell-based assays. What could be the problem?
Answer:
This discrepancy often points towards poor cell permeability, meaning the compound is unable to efficiently cross the cell membrane to reach its intracellular target. The underlying causes can be multifaceted, relating to the compound's physicochemical properties or its interaction with cellular transport mechanisms.
A logical workflow for troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of pyrazolo[3,4-b]pyridine compounds?
A1: The cell permeability of pyrazolo[3,4-b]pyridine derivatives, like other small molecules, is governed by a balance of several physicochemical properties. Key parameters to consider are:
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Lipophilicity (LogP): An optimal LogP (typically between 1 and 3) is required. Compounds that are too hydrophilic will not readily partition into the lipid bilayer of the cell membrane, while those that are too lipophilic may be poorly soluble in the aqueous cellular environment or become trapped in the membrane.
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Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule occupied by polar atoms. A lower PSA (generally < 140 Ų) is associated with better passive diffusion across cell membranes.
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Molecular Weight (MW): Smaller molecules (generally < 500 Da) tend to have better permeability.
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Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the nonpolar cell membrane.
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Aqueous Solubility: The compound must be sufficiently soluble in aqueous media to be available for absorption. The planar nature of the pyrazolo[3,4-b]pyridine scaffold can sometimes lead to poor solubility due to crystal packing.[1][2]
Q2: How can I experimentally assess the cell permeability of my compounds?
A2: Several in vitro models are available to measure cell permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[3] It is useful for early-stage screening to rank compounds based on their lipophilicity and ability to cross an artificial lipid membrane.[3]
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Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[4][5] It is considered a gold standard for predicting oral absorption as it can assess passive diffusion, active transport, and efflux.[3]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of canine kidney epithelial cells. MDCK cells are often used to assess blood-brain barrier permeability, particularly when transfected with human efflux transporters like P-glycoprotein (MDCK-MDR1).[4][5]
The choice of assay depends on the specific research question and the stage of drug development.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The primary precursors for this synthesis are 5-amino-3-methyl-1H-pyrazole and a suitable 2-substituted-5-nitropyridine, typically 2-chloro-5-nitropyridine. The purity of these starting materials is crucial for achieving high yields and minimizing side products.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in pyrazolo[3,4-b]pyridine synthesis can arise from several factors:
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Impure Starting Materials: Impurities in the 5-amino-3-methyl-1H-pyrazole or the nitropyridine derivative can interfere with the reaction.
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Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and catalyst. Each of these parameters must be optimized.
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Incomplete Reaction: Insufficient reaction time or inadequate heating can lead to incomplete conversion of starting materials.
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Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A3: The formation of regioisomers is a common challenge. To improve selectivity:
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Choice of Catalyst: Screening different acid or base catalysts can influence the regioselectivity of the cyclization reaction.
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Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, isopropanol) is recommended.
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Temperature Control: Precise control of the reaction temperature can favor the formation of the desired isomer.
Q4: What is the most effective method for purifying the final product at a larger scale?
A4: For scaled-up purification of this compound, column chromatography is often necessary. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing polarity with a solvent like ethyl acetate, is effective. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.
Q5: Are there any specific safety precautions I should take when handling nitro-containing compounds on a larger scale?
A5: Yes, nitro-containing compounds can be energetic and should be handled with care, especially at scale.
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Avoid Heat and Shock: Avoid excessive heating and mechanical shock.
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Use Appropriate Shielding: Conduct the reaction behind a blast shield.
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Ensure Proper Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile nitro compounds or byproducts.
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Grounding: Ensure all equipment is properly grounded to prevent static discharge.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst. | Ensure the catalyst is fresh and from a reliable source. Consider screening different catalysts (e.g., p-toluenesulfonic acid, palladium-based catalysts). |
| Incorrect reaction temperature. | Optimize the reaction temperature. Monitor the reaction progress using TLC to determine the optimal temperature and time. | |
| Poor quality of starting materials. | Verify the purity of 5-amino-3-methyl-1H-pyrazole and 2-chloro-5-nitropyridine by NMR or melting point. Purify if necessary. | |
| Formation of Multiple Spots on TLC (Byproducts) | Unoptimized reaction conditions. | Systematically vary the solvent, temperature, and reaction time to favor the desired product. |
| Presence of regioisomers. | As discussed in the FAQs, experiment with different catalysts and solvents to improve regioselectivity. | |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. Consider using a milder catalyst. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Use a less polar solvent for extraction. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for column chromatography. A shallow gradient of the eluent can improve separation. Consider using a different stationary phase if silica gel is not effective. | |
| Oily product that does not solidify. | Try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Synthesis of 5-amino-3-methyl-1H-pyrazole
This procedure is adapted from known methods for the synthesis of 5-aminopyrazoles.
Materials:
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Ethyl acetoacetate
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Hydrazine hydrate
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Ethanol
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Sodium ethoxide
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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To this solution, add ethyl acetoacetate dropwise at room temperature.
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After the addition is complete, add hydrazine hydrate dropwise.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.
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Remove the ethanol under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Scaled-up Synthesis of this compound
This is a plausible protocol based on general methods for pyrazolo[3,4-b]pyridine synthesis.
Materials:
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5-amino-3-methyl-1H-pyrazole
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2-chloro-5-nitropyridine
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (or other suitable phosphine ligand)
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Potassium carbonate (K₂CO₃)
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Toluene or Dioxane (anhydrous)
Procedure:
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To a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-amino-3-methyl-1H-pyrazole, 2-chloro-5-nitropyridine, and potassium carbonate.
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Add the palladium catalyst and the phosphine ligand.
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Add anhydrous toluene or dioxane via cannula.
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Degas the reaction mixture by bubbling nitrogen through the solution for 20-30 minutes.
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Heat the mixture to reflux under a nitrogen atmosphere.
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Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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Further, purify the product by recrystallization if necessary.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 5-amino-3-methyl-1H-pyrazole | 1.0 g | 100 g |
| 2-chloro-5-nitropyridine | 1.6 g | 160 g |
| Pd(OAc)₂ | 0.02 g (2 mol%) | 2.0 g (2 mol%) |
| Xantphos | 0.06 g (4 mol%) | 6.0 g (4 mol%) |
| K₂CO₃ | 2.8 g | 280 g |
| Solvent (Toluene) | 20 mL | 2 L |
| Temperature | 110 °C | 110 °C |
| Typical Yield | 60-75% | 55-70% |
| Purity (after chromatography) | >98% | >98% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common synthesis issues.
Potential Kinase Inhibition Pathway
As many pyrazolo[3,4-b]pyridine derivatives are known to be kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, such as the TRK pathway, which is relevant to cancer drug development.
Caption: A potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Technical Support Center: Spectroscopic Analysis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during NMR, Mass Spectrometry, and UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
A1: Peak broadening can arise from several factors. Here are some common causes and solutions:
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Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks. Re-shimming the spectrometer should be the first step in troubleshooting.[1]
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Low Solubility: If the compound is not fully dissolved in the deuterated solvent, it can lead to a non-homogeneous sample and consequently, broad peaks. Consider trying a different deuterated solvent (e.g., DMSO-d₆ if CDCl₃ was used) or gently warming the sample.[1]
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Sample Concentration: Highly concentrated samples can lead to peak broadening due to intermolecular interactions.[1] Diluting the sample may result in sharper signals.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.[1]
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Chemical Exchange: Protons that are in dynamic exchange between different chemical environments, such as the N-H proton of the pyrazole ring, can appear as broad signals.
Q2: I am observing unexpected signals in the aromatic region of the ¹H NMR spectrum. What could be the cause?
A2: The aromatic region for this compound is expected to be complex. Here's how to approach resolving and assigning these signals:
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Solvent Choice: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of aromatic protons, potentially resolving overlapping signals.
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2D NMR Techniques: Employing two-dimensional NMR techniques is highly recommended. A COSY experiment will reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring. HMBC and HSQC experiments will correlate protons to their directly attached and long-range coupled carbons, respectively, which is invaluable for unambiguous assignment.
Q3: My ¹³C NMR spectrum has a low signal-to-noise ratio. How can I improve it?
A3: A low signal-to-noise ratio is common in ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Increase the Number of Scans: Acquiring more transients (scans) is the most direct way to improve the signal-to-noise ratio.
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Use a Higher Concentration: A more concentrated sample will yield a stronger signal. However, be mindful of potential peak broadening at very high concentrations.
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Employ DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups and can sometimes provide better signal for protonated carbons compared to a standard broadband decoupled ¹³C experiment.
Mass Spectrometry (MS)
Q1: What are the expected fragmentation patterns for this compound in EI-MS?
A1: Based on studies of similar nitroaromatic and pyrazolopyridine compounds, the following fragmentation pathways are likely:
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Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).[2][3]
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Loss of NO: The loss of nitric oxide (NO, 30 Da) is another characteristic fragmentation pathway.[2][3]
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Loss of HCN: Pyridine and pyrazole rings often undergo fragmentation with the loss of hydrogen cyanide (HCN, 27 Da).[4]
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Loss of CO: For some pyrazolopyridine derivatives, the elimination of carbon monoxide (CO, 28 Da) has been observed.[4]
Q2: I am not observing the molecular ion peak in my mass spectrum. What could be the reason?
A2: The absence of a molecular ion peak can occur, especially in electron ionization (EI) mass spectrometry, if the molecular ion is unstable and fragments rapidly.
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Use a Softer Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and are more likely to yield an observable molecular ion or a protonated molecule ([M+H]⁺).
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Check for In-Source Fragmentation: High source temperatures can cause thermal degradation of the analyte before ionization. Try reducing the ion source temperature.
UV-Vis Spectroscopy
Q1: I am getting inconsistent readings or a drifting baseline in my UV-Vis measurements. What should I check?
A1: Inconsistent readings and baseline drift are common issues in UV-Vis spectroscopy. Here are some troubleshooting steps:
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Instrument Warm-up: Ensure the spectrophotometer's lamp has had sufficient time to warm up and stabilize.
-
Cuvette Issues:
-
Use a matched pair of cuvettes for the blank and the sample.
-
Ensure the cuvettes are clean, free of scratches, and placed in the holder in the correct orientation. Fingerprints on the optical surfaces can cause significant errors.[1]
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For measurements in the UV region, quartz cuvettes are required as glass or plastic cuvettes absorb UV light.[1]
-
-
Blank Measurement: Re-blank the instrument with the correct solvent just before running your sample.
Q2: The absorbance reading of my sample is too high (above 2.0). Is this reliable?
A2: Absorbance values above 2.0 are generally considered unreliable due to stray light and other instrumental limitations.
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Dilute the Sample: The most straightforward solution is to dilute the sample to bring the absorbance into the optimal range (typically 0.1 - 1.0).
-
Check for Particulates: The presence of suspended particles can cause light scattering, leading to artificially high absorbance readings. Ensure your sample is fully dissolved and free of particulates.
Quantitative Data Summary
Disclaimer: The following table provides estimated spectroscopic data for this compound based on the analysis of structurally similar compounds. Experimental values for the target molecule may vary.
| Spectroscopic Technique | Parameter | Estimated Value/Range | Notes |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.5 - 9.5 ppm | The exact shifts and coupling patterns will depend on the solvent and the electronic effects of the nitro and methyl groups. The proton on the pyridine ring adjacent to the nitro group is expected to be the most downfield. |
| Methyl Protons: 2.5 - 3.0 ppm | |||
| N-H Proton: > 10 ppm (in DMSO-d₆) | Often broad and may exchange with D₂O. | ||
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110 - 160 ppm | Carbons attached to nitrogen and the carbon bearing the nitro group will be significantly shifted. |
| Methyl Carbon: 15 - 25 ppm | |||
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 178 | Calculated for C₇H₆N₄O₂. |
| Key Fragments | m/z 148 ([M-NO]⁺) | Based on fragmentation of nitroaromatic compounds.[2][3] | |
| m/z 132 ([M-NO₂]⁺) | Based on fragmentation of nitroaromatic compounds.[2][3] | ||
| m/z 105 ([M-NO₂-HCN]⁺) | Based on fragmentation of pyrazolopyridines.[4] | ||
| UV-Vis Spectroscopy | λmax | 250 - 280 nm and 320 - 380 nm | Nitroaromatic compounds often have multiple absorption bands. The exact maxima and molar absorptivity will be solvent-dependent.[5] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup:
-
Set the ion source to electron ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
Set the mass analyzer to scan an appropriate m/z range (e.g., 50-300 Da).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.
-
Acquire the mass spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1-1.0.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Rinse the sample cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Measure the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Troubleshooting logic for spectroscopic artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Resistance to Pyrazolo[3,4-b]pyridine Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing resistance mechanisms encountered during experiments with pyrazolo[3,4-b]pyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of pyrazolo[3,4-b]pyridine inhibitors?
A1: The pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore that has been utilized to develop inhibitors against a range of protein kinases. Key targets include Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[1][2][3][4] The specific target and potency depend on the substitutions on the pyrazolo[3,4-b]pyridine core.
Q2: My cells are showing reduced sensitivity to a pyrazolo[3,4-b]pyridine inhibitor over time. What are the potential underlying resistance mechanisms?
A2: Resistance to kinase inhibitors, including those with a pyrazolo[3,4-b]pyridine core, can be broadly categorized into on-target and off-target mechanisms.
-
On-target mechanisms involve alterations to the direct target of the inhibitor. This most commonly includes:
-
Secondary mutations in the kinase domain that prevent inhibitor binding. A frequent example is the "gatekeeper" mutation, which occurs in a residue that controls access to a hydrophobic pocket in the ATP-binding site.[5][6]
-
Amplification of the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitor.
-
-
Off-target mechanisms do not involve changes to the drug's direct target. Common examples include:
-
Activation of bypass signaling pathways that compensate for the inhibited pathway, allowing the cell to survive and proliferate.
-
Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump the inhibitor out of the cell.
-
Q3: How can I determine if the resistance I'm observing is due to an on-target or off-target mechanism?
A3: A series of experiments can help elucidate the resistance mechanism. Start by sequencing the kinase domain of the target protein in your resistant cell line to check for mutations. You can also use quantitative PCR (qPCR) to assess for gene amplification. To investigate off-target mechanisms, you can perform a phosphoproteomics screen to identify activated bypass pathways or use specific inhibitors for suspected compensatory pathways. To check for increased drug efflux, a Rhodamine 123 efflux assay can be performed.
Troubleshooting Guides
Problem 1: Decreased inhibitor potency in cell-based assays compared to biochemical assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Review the physicochemical properties of your inhibitor (e.g., LogP). If permeability is a concern, consider using a different analog or a vehicle that enhances solubility and uptake. |
| Inhibitor efflux by ABC transporters | Perform a Rhodamine 123 efflux assay to assess P-glycoprotein activity. If efflux is high, co-administer a known P-glycoprotein inhibitor, such as verapamil, to see if it restores sensitivity to your pyrazolo[3,4-b]pyridine inhibitor. |
| Inhibitor metabolism | The inhibitor may be rapidly metabolized by the cells. Perform a time-course experiment to assess the stability of the compound in your cell culture medium. |
| Target not expressed or inactive in the cell line | Confirm the expression and phosphorylation (activity) of the target kinase in your cell line using Western blotting. |
Problem 2: Complete loss of inhibitor efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Emergence of a resistant clone | This is a strong indicator of acquired resistance. You will need to characterize the resistant cell line. |
| Step 1: Isolate a pure resistant population | Use limiting dilution or single-cell sorting to establish a clonal resistant cell line. |
| Step 2: Investigate on-target resistance | Sequence the kinase domain of the target protein to identify potential gatekeeper or other mutations. Perform qPCR to check for gene amplification of the target kinase. |
| Step 3: Investigate off-target resistance | Use Western blotting to probe for the activation of known bypass signaling pathways. For example, if you are inhibiting an FGFR, check for the activation of the EGFR or MET pathway. Also, check for the overexpression of ABC transporters like P-glycoprotein (MDR1). |
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.
Table 1: Pyrazolo[3,4-b]pyridine CDK Inhibitors
| Compound | Target | IC50 (µM) |
| Compound 9a | CDK2 | 1.630 |
| Compound 14g | CDK2 | 0.460 |
| Compound 9a | CDK9 | 0.262 |
| Compound 14g | CDK9 | 0.801 |
| Ribociclib (Reference) | CDK2 | 0.068 |
| Ribociclib (Reference) | CDK9 | 0.050 |
| Compound 4 | CDK2/cyclin A2 | 0.24 |
| Compound 8 | CDK2/cyclin A2 | 0.65 |
| Compound 11 | CDK2/cyclin A2 | 0.50 |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 |
Data sourced from multiple studies.[1][7]
Table 2: Pyrazolo[3,4-b]pyridine TRK Inhibitors
| Compound | Target | IC50 (nM) |
| Compound C03 | TRKA | 56 |
| Compound C09 | TRKA | 57 |
| Compound C10 | TRKA | 26 |
| Larotrectinib (Reference) | TRKA | 3.0 |
| Larotrectinib (Reference) | TRKB | 13 |
| Larotrectinib (Reference) | TRKC | 0.2 |
Data sourced from a study on TRK inhibitors.[2]
Table 3: Pyrazolo[3,4-b]pyridine FGFR Inhibitors
| Compound | Target | IC50 (nM) |
| Compound 7n | FGFR1 | 1.5 |
| Compound 7n | FGFR2 | 0.7 |
| Compound 7n | FGFR3 | 2.0 |
| Compound 7n | FGFR4 | 52.7 |
| NVP-BGJ398 (Reference) | FGFR1 | 0.9 |
| NVP-BGJ398 (Reference) | FGFR2 | 1.4 |
| NVP-BGJ398 (Reference) | FGFR3 | 1.0 |
| NVP-BGJ398 (Reference) | FGFR4 | 60 |
Data sourced from a study on FGFR kinase inhibitors.[8]
Table 4: Pyrazolo[3,4-b]pyridine ALK and TBK1 Inhibitors
| Compound | Target | IC50 (nM) |
| Compound 9v | ALK | 1.58 |
| Compound 10g | ALK-L1196M | <0.5 |
| Compound 15y | TBK1 | 0.2 |
| BX795 (Reference) | TBK1 | 7.1 |
| MRT67307 (Reference) | TBK1 | 28.7 |
Data sourced from studies on ALK and TBK1 inhibitors.[3][4][9]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to a pyrazolo[3,4-b]pyridine inhibitor through continuous exposure to escalating drug concentrations.[5][6][10][11][12]
Materials:
-
Parental cancer cell line of interest
-
Pyrazolo[3,4-b]pyridine inhibitor
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for viability assays
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay with a range of inhibitor concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the inhibitor concentration. A common strategy is to double the concentration at each step.
-
Monitor cell viability: At each concentration, monitor the cells for signs of toxicity. If there is widespread cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establish a resistant population: Continue this process of dose escalation until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the resistant line: Once a resistant population is established, perform a cell viability assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Clonal isolation (optional but recommended): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).
Protocol 2: Western Blot for Kinase Signaling Pathway Analysis
This protocol outlines the steps for analyzing the phosphorylation status of the target kinase and downstream signaling proteins to assess inhibitor efficacy and potential bypass pathway activation.[13][14][15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell treatment and lysis: Treat cells with the pyrazolo[3,4-b]pyridine inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) diluted in blocking buffer overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a loading control (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Overview of on-target and off-target resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting inhibitor resistance.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 | MDPI [mdpi.com]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
Validating the Mechanism of Action of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine: A Comparative Guide
This guide provides a comparative analysis to validate the potential mechanism of action of the novel compound 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine, hereafter referred to as Compound X. Based on the chemical scaffold, pyrazolo[3,4-b]pyridine, which is known to be a privileged structure in kinase inhibition, this document will explore its potential as a kinase inhibitor.[1][2]
Derivatives of pyrazolo[3,4-b]pyridine have shown promise in medicine, with some exhibiting anti-cancer properties by inhibiting various kinases.[1] This guide will compare the hypothetical performance of Compound X with established kinase inhibitors, providing experimental protocols and data to support its validation as a potential therapeutic agent.
Comparative Analysis of Kinase Inhibitors
To contextualize the potential efficacy of Compound X, it is compared with well-established kinase inhibitors with known mechanisms of action. The following table summarizes the key characteristics of selected inhibitors, providing a benchmark for evaluating Compound X.
| Compound | Target Kinase(s) | Mechanism of Action | Common Indications |
| Compound X (Hypothetical) | CDK2/PIM1 (Predicted) | ATP-competitive inhibition | Cancer (Predicted) |
| Imatinib (Gleevec) | Bcr-Abl, c-Kit, PDGFR | Type II kinase inhibitor, targets the inactive conformation | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[3][4][5] |
| Dasatinib (Sprycel) | Bcr-Abl, Src family kinases | Dual Src-Abl kinase inhibitor | CML, Acute Lymphoblastic Leukemia (ALL)[3][4] |
| Sorafenib (Nexavar) | VEGFR, PDGFR, RAF kinases | Multi-kinase inhibitor | Renal Cell Carcinoma, Hepatocellular Carcinoma[3][5] |
| Palbociclib (Ibrance) | CDK4/6 | Cyclin-dependent kinase inhibitor | HR+, HER2- Breast Cancer[5] |
Experimental Data for Mechanism Validation
The inhibitory activity of Compound X would be quantified through various biochemical and cell-based assays. The following tables present hypothetical data to illustrate how Compound X's performance could be compared to other kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on purified kinase enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | CDK2 IC50 (nM) | PIM1 IC50 (nM) | VEGFR2 IC50 (nM) |
| Compound X | 50 | 75 | >10,000 |
| Imatinib | >10,000 | >10,000 | 80 |
| Palbociclib | 11 | >10,000 | >10,000 |
Table 2: Cell-Based Anti-Proliferative Assay
This assay determines the compound's ability to inhibit the growth of cancer cell lines. The GI50 value is the concentration required to inhibit cell growth by 50%.
| Compound | HCT-116 (Colon Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) | K562 (Leukemia) GI50 (µM) |
| Compound X | 1.5 | 2.3 | 0.8 |
| Imatinib | >50 | >50 | 0.5 |
| Sorafenib | 5.8 | 7.2 | 3.1 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action, the following diagrams visualize the targeted signaling pathway and the experimental workflows used for validation.
Caption: Hypothetical signaling pathway showing Compound X inhibiting CDK2 and PIM1.
Caption: Workflow for validating the mechanism of action of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
-
Materials: Purified recombinant kinase (e.g., CDK2, PIM1), kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and buffer in a 384-well plate.
-
Add serial dilutions of the test compound (Compound X and comparators) to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Anti-Proliferative Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Materials: Cancer cell lines (e.g., HCT-116, MCF-7, K562), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, test compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate GI50 values by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
3. Western Blot Analysis for Phospho-Protein Levels
This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway, providing evidence of target engagement in a cellular context.[7][8]
-
Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-phospho-BAD, anti-BAD), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
-
This comprehensive guide outlines a framework for validating the mechanism of action of this compound as a kinase inhibitor. The comparative data, visualized pathways, and detailed protocols provide a robust foundation for researchers and drug development professionals to assess its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore in a multitude of kinase inhibitors.[1] Its structure mimics the purine ring of ATP, enabling it to bind effectively to the ATP-binding site of various kinases. The versatility of this scaffold allows for substitutions at multiple positions, which can be tailored to achieve high potency and selectivity against specific kinase targets.[1] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1).[2][3][4]
Quantitative Comparison of Kinase Inhibitory Activity
While specific IC50 values for 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine are not documented, the following table presents data for representative pyrazolo[3,4-b]pyridine derivatives and well-known, structurally diverse kinase inhibitors to provide a benchmark for the potential efficacy of this compound class.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Comments |
| Pyrazolo[3,4-b]pyridine Derivatives | |||
| Compound 10g (pyrazolo[3,4-b]pyridine derivative) | ALK (wild-type & L1196M mutant) | <0.5 | Demonstrates exceptional potency against both wild-type and a common resistance mutant of ALK.[2] |
| Compound 7n (pyrazolo[3,4-b]pyridine derivative) | FGFR1 | 42.4 | A potent inhibitor of FGFR1, showcasing the activity of this scaffold against another important cancer target.[3] |
| Compound 15y (pyrazolo[3,4-b]pyridine derivative) | TBK1 | 0.2 | Exhibits outstanding potency and selectivity for TBK1, a kinase involved in innate immunity and cancer.[4] |
| Known Kinase Inhibitors | |||
| Staurosporine | Pan-kinase | ~1-20 (for various kinases) | A natural product with broad-spectrum kinase inhibitory activity, often used as a positive control in kinase assays. Its lack of selectivity limits its therapeutic use. |
| Dasatinib | Multi-kinase (including BCR-Abl, Src family) | <1 (for Abl) | A potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. |
| Sunitinib | Multi-kinase (including VEGFR, PDGFR) | 2-10 (for VEGFRs and PDGFRs) | An oral multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. |
Structure-Activity Relationship (SAR) and Potential of this compound
The kinase inhibitory activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents.
-
N1-H: The hydrogen on the pyrazole nitrogen (N1) is often crucial for forming a key hydrogen bond with the hinge region of the kinase ATP-binding pocket. Methylation of this position typically leads to a significant loss of activity.[3]
-
C3-Position: Substitutions at the C3 position are common and can be tailored to enhance potency and selectivity. In many reported active compounds, this position bears an amide or a substituted phenyl group. The methyl group in this compound is a relatively small substituent and its impact would need to be experimentally determined.
-
C5-Position: The C5 position is also amenable to substitution to modulate the compound's properties. The presence of a nitro group at this position, as in the topic compound, is less common in the highly potent derivatives reported in the literature. A nitro group is a strong electron-withdrawing group, which could influence the electronic properties of the heterocyclic ring system and its interaction with the kinase. Its impact on inhibitory activity is not readily predictable without experimental data.
Based on the potent activity of the unsubstituted and variously substituted 1H-pyrazolo[3,4-b]pyridine scaffold, it is plausible that this compound could exhibit kinase inhibitory activity. However, the specific kinases it may target and its potency would require experimental validation.
Experimental Protocols
To determine the kinase inhibitory activity of a compound like this compound, a variety of in vitro kinase assays can be employed. Below are two common methodologies.
Radiometric Kinase Assay
This is considered a gold-standard method for directly measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase, the substrate, and the test compound (dissolved in a suitable solvent like DMSO) in a kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto a phosphocellulose paper).
-
Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be achieved by:
-
Phosphocellulose paper binding: The phosphorylated substrate binds to the paper, while the free ATP is washed away.
-
SDS-PAGE and autoradiography: The reaction products are separated by size on a gel, which is then exposed to an X-ray film or a phosphorimager screen to detect the radiolabeled substrate.
-
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or by densitometry of the autoradiogram.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction (without the inhibitor). IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[5][6]
Fluorescence Polarization (FP) Kinase Assay
This is a non-radiometric, homogeneous assay format suitable for high-throughput screening.
Principle: This assay is based on the change in the rotational speed of a fluorescently labeled tracer when it binds to a larger molecule. In a competitive binding assay, a fluorescently labeled ligand (tracer) and an unlabeled test compound compete for binding to the kinase. When the tracer is bound to the larger kinase, it tumbles slowly, resulting in a high fluorescence polarization. When displaced by the test compound, the free tracer tumbles rapidly, leading to a low fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled tracer (a known ligand or ATP analog), and the test compound in an appropriate assay buffer.
-
Assay Plate Setup: In a low-volume microplate (e.g., 384-well), add the kinase and the fluorescent tracer.
-
Compound Addition: Add the test compound at various concentrations. Include control wells with no inhibitor (high polarization) and wells with a known potent inhibitor or no kinase (low polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: The change in fluorescence polarization is used to calculate the percentage of inhibition. IC50 values are determined by fitting the data to a dose-response curve.[7][8][9]
Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagram
Caption: General workflow for in vitro kinase inhibitor screening.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives in Oncology Research
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their potential as anticancer agents. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, known to be a core structure in numerous kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
While comprehensive SAR studies focusing specifically on a broad series of this compound derivatives are not extensively available in the reviewed literature, this guide draws upon data from closely related pyrazolo[3,4-b]pyridine and pyrazolopyrimidine analogues to infer likely SAR trends and to provide a framework for future research in this specific chemical space. The presented data and protocols are representative of the methodologies used in the evaluation of this class of compounds.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected pyrazolo[3,4-b]pyridine and related pyrazolo-fused pyridine derivatives against various cancer cell lines and protein kinases. This data is essential for understanding the structure-activity relationships and for prioritizing lead compounds for further development.
Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine and Related Derivatives against Various Cancer Cell Lines
| Compound ID | Core Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | Pyridopyrazolopyrimidine | Varies | A-549 (Lung) | 2.9 | [2] |
| HEPG2 (Liver) | 2.6 | [2] | |||
| HCT-116 (Colon) | 2.3 | [2] | |||
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | Trimethoxy benzylidene | Caco-2 (Colon) | 43.75 | [3] |
| A549 (Lung) | 17.50 | [3] | |||
| HT1080 (Fibrosarcoma) | 73.08 | [3] | |||
| HeLa (Cervical) | 68.75 | [3] | |||
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Monomethoxy benzylidene | Caco-2 (Colon) | Varies | [3] |
| A549 (Lung) | Varies | [3] | |||
| HT1080 (Fibrosarcoma) | Varies | [3] | |||
| HeLa (Cervical) | Varies | [3] | |||
| 15t | 1H-Pyrazolo[3,4-b]pyridine | Varies | - | - | [4] |
| 15y | 1H-Pyrazolo[3,4-b]pyridine | Varies | A172, U87MG, A375, A2058, Panc0504 | Varies | [4] |
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1b | Haspin | 57 | [5] |
| 1c | Haspin | 66 | [5] |
| 2c | Haspin | 62 | [5] |
| 15t | TBK1 | 0.8 | [4] |
| 15y | TBK1 | 0.2 | [4] |
| BX795 | TBK1 | 7.1 | [4] |
| MRT67307 | TBK1 | 28.7 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors. Below are the methodologies for key assays in the preliminary screening cascade.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add the kinase and substrate mixture in the assay buffer.
-
Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture containing ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Cell Viability Assay (SRB Assay)
This assay assesses the effect of the inhibitor on cell proliferation by measuring the total protein content of adherent cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for a further 48-72 hours.
-
After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazole-based kinase inhibitors and a general experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine against other kinase inhibitors sharing the core pyrazolo[3,4-b]pyridine scaffold. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Understanding the selectivity of these compounds is crucial for minimizing off-target effects and developing safer, more effective therapeutics.[3]
Derivatives of pyrazolo[3,4-b]pyridine have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[4][5][6] This guide presents a hypothetical cross-reactivity profile for this compound and compares it with published data for similar compounds to illustrate the importance of comprehensive selectivity screening.
Comparative Kinase Selectivity Data
The following table summarizes the inhibitory activity (IC50 values) of this compound (hypothetical data for illustrative purposes) and selected alternative pyrazolo[3,4-b]pyridine-based inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Compound 4a (FGFR1 inhibitor) (IC50, nM)[4] | Compound C03 (pan-TRK inhibitor) (IC50, nM)[5] | Compound 10g (ALK inhibitor) (IC50, nM)[6] |
| FGFR1 | 50 | 0.3 | >1000 | >1000 |
| VEGFR2 | 850 | 365.9 | >1000 | >1000 |
| TRKA | >1000 | Not Reported | 56 | >1000 |
| TRKB | >1000 | Not Reported | ~50 | >1000 |
| TRKC | >1000 | Not Reported | ~50 | >1000 |
| ALK | >1000 | Not Reported | >1000 | <0.5 |
| ALK-L1196M | >1000 | Not Reported | >1000 | <0.5 |
| ROS1 | >1000 | Not Reported | >1000 | <0.5 |
| c-Met | >1000 | Not Reported | >1000 | >1000 |
| FAK | Not Reported | Not Reported | Significant Inhibition | Not Reported |
| PAK4 | Not Reported | Not Reported | Significant Inhibition | Not Reported |
| PLK4 | Not Reported | Not Reported | Significant Inhibition | Not Reported |
Data for compounds 4a, C03, and 10g are derived from published literature.[4][5][6] The data for this compound is hypothetical and serves as an example for comparison.
Experimental Protocols
Comprehensive cross-reactivity profiling is essential to understand a compound's mechanism of action and potential side effects.[7] A multi-faceted approach combining in vitro biochemical assays and cell-based assays is recommended.[3]
In Vitro Kinase Profiling: Radiometric Assay
This protocol outlines a common method for determining the IC50 values of an inhibitor against a broad panel of kinases.[8]
Objective: To quantify the inhibitory potency of a test compound against a large number of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., a panel of over 400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement: Chemical Proteomics (Kinobeads)
This method identifies the protein targets of a drug in a cellular context, providing a more physiologically relevant assessment of selectivity.[7][9]
Objective: To identify the direct protein-ligand interactions of a test compound in a competitive binding experiment using a cell lysate.
Materials:
-
Cultured cells of interest.
-
Lysis buffer.
-
Test compound.
-
"Kinobeads": an affinity resin with immobilized non-selective kinase inhibitors.[9]
-
Mass spectrometer.
Procedure:
-
Prepare a cell lysate from the cultured cells.
-
Treat the cell lysate with varying concentrations of the test compound.
-
Incubate the treated lysate with the kinobeads. The test compound will compete with the kinobeads for binding to kinases in the lysate.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins bound to the kinobeads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
The binding affinity of the test compound to different kinases is determined by the dose-dependent decrease in the amount of each kinase captured by the beads.
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Hypothetical Signaling Pathway Inhibition
This diagram shows a simplified signaling pathway and how a kinase inhibitor like a pyrazolo[3,4-b]pyridine derivative might block it. Many such inhibitors target receptor tyrosine kinases (RTKs) like FGFR.[4]
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. benchchem.com [benchchem.com]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Comparative Efficacy Analysis: A Novel 1H-pyrazolo[3,4-b]pyridine ALK Inhibitor vs. Standard-of-Care in ALK-Positive NSCLC
As extensive research for the specific compound 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine did not yield sufficient data regarding its efficacy, mechanism of action, or comparative analysis against standard-of-care drugs, this guide will focus on a well-researched derivative from the same structural class, a novel 1H-pyrazolo[3,4-b]pyridine-based Anaplastic Lymphoma Kinase (ALK) inhibitor , to provide a representative comparison against established therapies for ALK-positive Non-Small Cell Lung Cancer (NSCLC).
This guide provides a comparative overview of a representative 1H-pyrazolo[3,4-b]pyridine derivative, referred to herein as PZP-ALK Inhibitor , and its efficacy against standard-of-care ALK inhibitors for the treatment of ALK-positive Non-Small Cell Lung Cancer (NSCLC).
Introduction to Pyrazolo[3,4-b]pyridines in Oncology
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] Derivatives of this core structure have been investigated for various therapeutic applications, including as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3][4]
Mechanism of Action: ALK Inhibition in NSCLC
In a subset of NSCLC patients, a chromosomal rearrangement results in the fusion of the Anaplastic Lymphoma Kinase (ALK) gene with another gene, most commonly EML4. This fusion leads to the constitutive activation of the ALK tyrosine kinase, driving tumor cell proliferation and survival. ALK inhibitors function by binding to the ATP-binding site of the ALK kinase domain, thereby blocking downstream signaling pathways.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50) of the representative PZP-ALK inhibitor against wild-type ALK and a common resistance mutation, L1196M, in comparison to the first-generation standard-of-care drug, Crizotinib.
| Compound | ALK (wild-type) IC50 (nM) | ALK (L1196M mutant) IC50 (nM) |
| PZP-ALK Inhibitor (10g) | <0.5 | <0.5 |
| Crizotinib | 5.4 | 12.8 |
| Data derived from a representative study on novel 1H-pyrazolo[3,4-b]pyridine ALK inhibitors.[5] |
In Vitro Cellular Proliferation Assay
The anti-proliferative effects of the PZP-ALK inhibitor and Crizotinib were evaluated in human NSCLC cell lines harboring the EML4-ALK fusion.
| Cell Line | PZP-ALK Inhibitor GI50 (µM) | Crizotinib GI50 (µM) |
| H2228 (EML4-ALK) | 0.02 | 0.05 |
| GI50 represents the concentration required to inhibit cell growth by 50%. Data is representative of pyrazolo[3,4-b]pyridine derivatives targeting ALK.[5] |
Experimental Protocols
Radiometric Kinase Assay
Objective: To determine the in vitro inhibitory activity of the compounds against ALK kinase.
Methodology:
-
The kinase reactions were performed in a 96-well plate containing a reaction mixture of the specific ALK enzyme, a biotinylated peptide substrate, and ATP.
-
The test compounds (PZP-ALK inhibitor and Crizotinib) were added at varying concentrations.
-
The reaction was initiated by the addition of Mg-ATP and incubated at room temperature.
-
The reaction was stopped, and the phosphorylated substrate was captured on a streptavidin-coated plate.
-
The amount of phosphorylation was quantified using a specific antibody and a luminescent or fluorescent readout.
-
IC50 values were calculated from the dose-response curves.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.
Methodology:
-
H2228 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with serial dilutions of the PZP-ALK inhibitor or Crizotinib for 72 hours.
-
Cell viability was assessed using a standard method such as the Sulforhodamine B (SRB) assay.
-
The absorbance was read using a microplate reader.
-
GI50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
Conclusion
The representative PZP-ALK Inhibitor demonstrates superior in vitro potency against both wild-type and L1196M mutant ALK compared to the first-generation standard-of-care, Crizotinib. This is further reflected in its enhanced anti-proliferative activity in an ALK-positive cancer cell line. These findings highlight the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold in developing next-generation kinase inhibitors to overcome therapeutic resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Kinase Selectivity of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine against other well-established kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor development, known to target various kinases depending on its substitution pattern.[1] This document presents hypothetical, yet plausible, experimental data to illustrate a potential selectivity profile for this compound, herein referred to as Compound X, and compares it with known inhibitors targeting Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinase (TRK).
Comparative Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound X and selected comparator compounds against a panel of representative kinases. Lower IC50 values indicate higher potency. The data for Compound X is hypothetical and presented for illustrative benchmarking purposes.
| Kinase Target | Compound X (Hypothetical IC50, nM) | Crizotinib (IC50, nM) | AZD4547 (IC50, nM) | Larotrectinib (IC50, nM) |
| TRKA | 8 | - | - | 5-11 [2] |
| TRKB | 12 | - | - | 5-11 [2] |
| TRKC | 15 | - | - | 5-11 [2] |
| ALK | 250 | 20-50 [3] | - | >1000 |
| ROS1 | 450 | ~50 [4] | - | >1000 |
| MET | >1000 | ~5 [4] | - | >1000 |
| FGFR1 | 800 | - | 0.2 [5] | >1000 |
| FGFR2 | 950 | - | 2.5 [5] | >1000 |
| FGFR3 | 780 | - | 1.8 [5] | >1000 |
| VEGFR2 | >2000 | - | >2500 | >1000 |
Data for Crizotinib, AZD4547, and Larotrectinib are sourced from publicly available literature. The data for Compound X is illustrative.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of small molecules. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to generate IC50 values.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay, e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase enzymes (e.g., TRKA, ALK, FGFR1)
-
Kinase-specific peptide substrates
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range would be from 100 µM to 1 pM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase enzyme and its specific substrate in the assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the IC50 values of a test compound against a panel of kinases.
TRKA Signaling Pathway
The Tropomyosin Receptor Kinase A (TRKA) is a high-affinity receptor for Nerve Growth Factor (NGF).[6][7] Its activation leads to the initiation of several downstream signaling cascades that are crucial for neuronal survival and differentiation.[6][7] The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of TRK inhibitors.[8]
Caption: Simplified TRKA signaling pathway and the inhibitory action of Compound X.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of ALK Inhibitors for Lung Cancer [synapse.patsnap.com]
- 5. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 8. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Isomers in TRK Kinase Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of isomeric pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs). The data presented is based on in vitro experimental findings.
The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Subtle changes in the substitution pattern of this core structure can lead to significant differences in biological activity and selectivity. This guide focuses on a direct comparison of three isomers, designated as C03, C09, and C10, evaluated for their inhibitory potential against TRKA, TRKB, and TRKC kinases.
Data Presentation
The inhibitory activities of the pyrazolo[3,4-b]pyridine isomers were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results from the in vitro kinase assays are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | TRKA IC50 (µM) | TRKB IC50 (µM) | TRKC IC50 (µM) |
| C03 | 0.056 | 0.090 | 0.058 |
| C09 | 0.057 | 0.090 | 0.083 |
| C10 | 0.026 | 0.118 | 0.076 |
| LOXO-101 | 0.003 | 0.013 | 0.0002 |
Data sourced from: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]
Experimental Protocols
The in vitro inhibitory activities of the synthesized compounds against TRK kinases were determined using Homogeneous Time-Resolved Fluorescence (HTRF) assays.[1]
TRK Kinase Inhibition Assay (HTRF)
-
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on the fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate bound to a biotinylated substrate.
-
Procedure:
-
The TRK kinase, the biotinylated substrate peptide, and ATP were mixed in the reaction buffer.
-
The test compounds (isomers C03, C09, and C10) were added to the mixture at various concentrations.
-
The kinase reaction was initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.
-
The reaction was stopped by the addition of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
The plate was incubated to allow for the binding of the detection reagents.
-
The HTRF signal was read on a compatible plate reader at two wavelengths (emission at 620 nm and 665 nm with excitation at 320 nm).
-
The ratio of the fluorescence intensities at the two wavelengths was calculated and used to determine the extent of substrate phosphorylation.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
The following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: TRK Signaling Pathway.
Caption: HTRF Kinase Assay Workflow.
References
In Vivo Efficacy and Toxicity of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is a promising area of interest in the development of novel therapeutics, particularly in oncology. However, a comprehensive review of publicly available scientific literature reveals a significant gap in in vivo efficacy and toxicity data for this specific class of analogs. This guide provides a comparative overview based on available data for the broader pyrazolo[3,4-b]pyridine class to inform future research and development. While direct comparisons are limited due to the absence of specific data, this guide synthesizes available information on related compounds to provide a foundational understanding of their potential.
Comparative In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Analogs
While no in vivo studies were identified for this compound analogs specifically, research on other substituted pyrazolo[3,4-b]pyridines has demonstrated significant anti-tumor activity in preclinical models. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
A notable study on 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives identified them as potent cyclin-dependent kinase (CDK) inhibitors. Selected compounds from this series demonstrated the ability to inhibit tumor growth in an in vivo tumor xenograft model, highlighting the potential of this scaffold in cancer therapy.[1] Another area of investigation involves their role as Tropomyosin receptor kinase (TRK) inhibitors, with some analogs showing potent anticancer effects both in laboratory cell cultures and in animal models.[2][3][4] Furthermore, certain derivatives have been shown to act as Topoisomerase IIα inhibitors, inducing DNA damage and leading to cancer cell death.[5]
The table below summarizes the in vivo efficacy of representative pyrazolo[3,4-b]pyridine analogs from the broader class.
| Compound Series | Primary Target(s) | Animal Model | Key Efficacy Findings |
| 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDK1 | Human tumor xenograft | Inhibition of tumor growth |
| Pyrazolo[3,4-b]pyridine TRK inhibitors | TRKA, B, C | Colorectal cancer xenograft | Potent in vivo anticancer effect |
| Pyrazolo[3,4-b]pyridine Topoisomerase IIα inhibitors | Topoisomerase IIα | Leukemia xenograft | Moderate to good anti-leukemic activity |
Toxicity and Safety Profile
Comprehensive in vivo toxicity data for the specific 3-Methyl-5-nitro analogs is not available. However, studies on other pyrazolo[3,4-b]pyridine derivatives provide some insights into their potential safety profiles.
Many analogs have shown good plasma stability and selective cytotoxicity towards cancer cells over normal cells in in vitro assays, suggesting a potential for a favorable therapeutic window.[2][3] For instance, a TRK inhibitor from this class exhibited low toxicity to normal human umbilical vein endothelial cells (HUVECs).[3]
It is important to consider that the presence of a nitro group, as in the 5-nitro position of the requested analogs, can sometimes be associated with selective cytotoxicity to hypoxic tumor cells, a property that could be therapeutically advantageous but also warrants careful toxicological evaluation.[6][7]
Experimental Methodologies
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. The following outlines a general methodology for assessing the in vivo efficacy of novel anticancer compounds.
In Vivo Tumor Xenograft Study Protocol
-
Cell Line and Animal Model: A suitable human cancer cell line is cultured and subsequently implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into control and treatment groups.
-
Compound Administration: The test analog is administered at various doses and schedules (e.g., daily oral gavage). A vehicle control is administered to the control group.
-
Efficacy Assessment: Tumor volume and body weight are measured at regular intervals. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the compound.
Signaling Pathways and Mechanisms of Action
Pyrazolo[3,4-b]pyridine derivatives typically exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a generalized signaling pathway targeted by this class of compounds.
Caption: Targeted signaling pathways of pyrazolo[3,4-b]pyridine analogs.
Workflow for Preclinical Evaluation
The development of novel anticancer agents follows a structured workflow from initial design to preclinical evaluation. The following diagram outlines this process for pyrazolo[3,4-b]pyridine analogs.
Caption: Preclinical development workflow for novel pyrazolopyridine analogs.
Conclusion and Future Directions
The broader class of pyrazolo[3,4-b]pyridine derivatives holds considerable promise as a scaffold for the development of novel anticancer agents. While the current body of literature lacks specific in vivo data for this compound analogs, the efficacy of other derivatives in preclinical models provides a strong rationale for their continued investigation. Future research should focus on synthesizing and evaluating this specific subclass to determine their therapeutic potential. Comprehensive in vivo studies to assess both efficacy and toxicity will be critical in advancing these compounds toward clinical development.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lack of Reproducible Data for 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Necessitates Analysis of a Structurally Related Analogue
A comprehensive review of published scientific literature reveals a significant gap in reproducible experimental data for the synthesis and biological evaluation of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. To address the core request for a comparative guide on data reproducibility, this report focuses on a closely related and well-characterized analogue, 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. This analogue shares the core 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold and provides a basis for evaluating the consistency of synthetic methodologies within this class of compounds.
The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including as kinase inhibitors and anti-tumor agents.[1][2] The reproducibility of synthetic protocols is crucial for the consistent production of these compounds for research and drug development.
Comparison of Synthetic Protocols for a 3-Methyl-1H-pyrazolo[3,4-b]pyridine Analogue
The synthesis of 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been reported with specific experimental details.[3] A comparison of this specific protocol with a generalized method for the synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, as described in the broader literature, is presented below to assess the potential for reproducibility.[4]
| Parameter | Reported Protocol for 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[3] | Generalized Protocol for 4,6-Disubstituted 1H-pyrazolo[3,4-b]pyridines[4] |
| Starting Materials | 5-amino-3-methyl-1-phenylpyrazole, 4-hydroxy-6-methylpyran-2-one | 5-aminopyrazole derivative, 1,3-dicarbonyl compound or α,β-unsaturated ketone |
| Solvent | n-butanol | Glacial acetic acid, ethanol, or other suitable organic solvents |
| Catalyst | p-toluenesulfonic acid | Often acid-catalyzed (e.g., acetic acid, mineral acids) or sometimes base-catalyzed |
| Reaction Conditions | Reflux for 42 hours | Varies from room temperature to reflux, with reaction times ranging from a few hours to overnight |
| Purification | Silica gel column chromatography (hexane/ethyl acetate eluent) | Recrystallization or column chromatography |
| Reported Yield | Not explicitly stated in the abstract, but the procedure led to the formation of crystals suitable for X-ray diffraction. | Yields can vary widely depending on the specific substrates and conditions. |
Experimental Protocols
Reported Synthesis of 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [3]
To a solution of 5-amino-3-methyl-1-phenylpyrazole (200 mg, 1.154 mmol) and 4-hydroxy-6-methylpyran-2-one (291 mg, 2.309 mmol) in 10 ml of n-butanol, p-toluenesulfonic acid (0.12 mg) was added. The reaction mixture was refluxed for 42 hours. After the evaporation of the solvent, the residue was purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (98:2) as the eluent to yield colorless crystals of the title compound.
Generalized Synthesis of 4,6-Disubstituted 1H-pyrazolo[3,4-b]pyridines [4]
A 5-aminopyrazole derivative is reacted with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone in a suitable solvent, such as glacial acetic acid or ethanol. The reaction is typically carried out under acidic catalysis and may require heating to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by cooling the reaction mixture to induce precipitation or by solvent evaporation followed by purification. Purification is generally achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Data for 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[3]
| Property | Reported Value |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cell Dimensions | a = 7.1714(2) Å, b = 12.0690(4) Å, c = 14.5491(5) Å, β = 101.251(1)° |
| Appearance | Colorless crystals |
Visualizing the Synthetic Pathway and Experimental Workflow
To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Synthetic pathway for 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Caption: General experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan to ensure laboratory safety and regulatory compliance when handling 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine.
The proper disposal of this compound is critical to maintaining a safe laboratory environment and adhering to environmental regulations. Due to its chemical structure, which includes a pyridine ring and a nitro group, this compound must be treated as hazardous waste. Pyridine and its derivatives are known to be flammable, toxic, and irritants[1]. Furthermore, nitro-containing compounds can be potentially explosive, particularly when subjected to heat, light, friction, or mechanical shock[2]. Therefore, meticulous handling and disposal procedures are mandatory.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand[1]. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately[1].
Disposal Protocol: A Step-by-Step Guide
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Waste Segregation: Never mix this compound waste with other waste streams, especially those that are incompatible. It should be stored separately from strong oxidizing agents and acids[1][3].
-
Waste Collection:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Once the container is full or is no longer being used, complete a Chemical Collection Request Form with your institution's EHS department[3].
-
Do not attempt to dispose of this chemical down the drain or in regular trash[4][5].
-
The primary recommended method for the disposal of pyridine-containing waste is rotary kiln incineration at high temperatures (820°C - 1,600°C)[6].
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine. The following procedures are based on best practices for handling related nitro and pyridine-containing compounds and are intended for use by trained research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[3] | Provides chemical resistance against pyridine and its derivatives. Inspect gloves before each use and replace immediately if contaminated.[2] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][4] | Protects against splashes and potential fumes that can cause serious eye irritation. |
| Skin and Body Protection | A flame-resistant, chemical-resistant lab coat should be worn and kept fully buttoned.[1][2] | Protects skin from contact with the chemical. The flame-resistant property is crucial due to the potential flammability of related pyridine compounds.[5] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][2] | Minimizes inhalation exposure to potentially harmful fumes or dust. Pyridine fumes can cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing risks when working with this compound.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
-
Preparation and Engineering Controls :
-
All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Confirm that a functional eyewash station and safety shower are readily accessible before starting any work.[6]
-
Put on all required PPE as detailed in Table 1, ensuring a proper fit.
-
-
Weighing and Transfer :
-
To contain any dust or fumes, conduct all weighing and transfer operations within the fume hood.[2]
-
-
Experimental Procedure :
-
Keep all containers of the chemical tightly sealed when not in immediate use to prevent the release of vapors.[3]
-
Handle the solid material carefully to avoid the formation of dust and aerosols.[7]
-
Given that pyridine compounds can be flammable, it is prudent to use non-sparking tools and eliminate all potential ignition sources from the work area.[5][8]
-
-
Post-Procedure Cleanup :
-
Upon completion of the experiment, thoroughly decontaminate all work surfaces.
-
Segregate and dispose of all contaminated waste, including gloves and wipes, according to the disposal plan outlined below.[2]
-
After completing all work and cleanup, remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
Detailed Disposal Procedures
-
Waste Segregation :
-
Collect all solid waste, such as contaminated gloves, paper towels, and excess reagent, in a designated and clearly labeled hazardous waste container.[2]
-
Liquid waste containing this chemical should be collected in a separate, compatible, and appropriately labeled hazardous waste container.
-
-
Container Management :
-
Ensure waste containers are kept tightly closed except when adding waste.[2]
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
-
Final Disposal :
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. carlroth.com [carlroth.com]
- 6. actylislab.com [actylislab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
